E3 ligase Ligand-Linker Conjugate 37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H42N4O8 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |
InChI Key |
TVEPWXFDSPZNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Raloxifene-Based PROTACs Targeting Estrogen Receptor Alpha
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific molecule universally designated as "E3 ligase Ligand-Linker Conjugate 37" is not extensively documented in publicly available scientific literature. This guide focuses on the well-established mechanism of a representative Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor Alpha (ERα). This PROTAC consists of a raloxifene-derived ligand for ERα, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, such as a derivative of thalidomide (B1683933) or lenalidomide. While the identifier "37" has appeared in specific research contexts for such molecules, this document synthesizes data and protocols from analogous, publicly characterized ERα PROTACs to provide a comprehensive technical overview.
Core Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). In the case of a raloxifene-based ERα degrader, the core mechanism involves the formation of a ternary complex between the PROTAC, the target protein (ERα), and an E3 ubiquitin ligase (CRBN).
The PROTAC acts as a molecular bridge: one end binds to ERα via its raloxifene-derived moiety, while the other end recruits the CRBN E3 ligase through its thalidomide- or lenalidomide-like ligand. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further degradation cycles.
This mechanism of "event-driven" pharmacology allows for the catalytic degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the efficacy of an ERα-targeting PROTAC.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized ERα-targeting PROTACs, such as ARV-471, which provides a benchmark for the expected potency of a raloxifene-based degrader.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | DC50 (nM)a | Dmax (%)b | IC50 (nM)c |
| ARV-471 | MCF-7 | 1.8 | >95 | 0.5 |
| ARV-471 | T47D | 1.2 | >95 | 0.3 |
| Fulvestrant | MCF-7 | ~10 | ~80-90 | 0.2 |
aDC50: Concentration required to degrade 50% of the target protein. bDmax: Maximum percentage of protein degradation achieved. cIC50: Concentration required to inhibit 50% of cell proliferation.
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Xenograft Model | Dose & Schedule | TGI (%) | ERα Degradation in Tumor (%) |
| ARV-471 | MCF-7 | 30 mg/kg, PO, QD | >100 (regression) | >90 |
| Fulvestrant | MCF-7 | 200 mg/kg, SC, QW | ~70 | ~60-70 |
Data presented are representative values from publicly available studies on ERα PROTACs and are intended for comparative purposes.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for ERα Degradation
-
Cell Culture and Treatment:
-
Seed ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the raloxifene-based PROTAC in complete cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the medium and add the PROTAC-containing medium to the cells.
-
Incubate for a specified time (e.g., 16-24 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) concurrently or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the loading control signal.
-
Calculate the percentage of ERα remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining ERα against the log of the PROTAC concentration to determine the DC50 value.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for 72-96 hours.
-
-
Viability Measurement (using CCK-8):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
An In-depth Technical Guide to the Discovery and Development of E3 Ligase Ligand-Linker Conjugate 37
For Researchers, Scientists, and Drug Development Professionals
The designation "E3 ligase Ligand-Linker Conjugate 37" does not refer to a single, universally defined molecule. Instead, it has been used in scientific literature and commercial listings to describe several distinct chemical entities developed for targeted protein degradation. This guide provides a detailed overview of the discovery and development of the prominent molecules referred to as "conjugate 37" or "degrader 37," with a focus on their synthesis, mechanism of action, and the experimental protocols used for their characterization.
IAP-Recruiting Palbociclib-Based PROTAC 37 for CDK4/6 Degradation
Researchers at GlaxoSmithKline reported the development of a series of palbociclib-based Proteolysis Targeting Chimeras (PROTACs) that recruit different E3 ligases, including a novel Inhibitor of Apoptosis Protein (IAP) binder.[1] Within this work, a specific IAP-based PROTAC is highlighted for its effective degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), proteins often dysregulated in cancer.
Data Presentation
| Compound ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 37 (GSK) | Novel IAP binder | CDK4/6 | Jurkat | < 10 | >77% (for CDK4/6) | [2] |
Signaling Pathway and Mechanism of Action
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers.[1] Palbociclib (B1678290) is an FDA-approved small molecule inhibitor of CDK4/6. The developed PROTAC, referred to as compound 37 in some contexts, links palbociclib to a novel IAP E3 ligase ligand. This bifunctional molecule facilitates the formation of a ternary complex between the IAP E3 ligase and CDK4/6, leading to the ubiquitination and subsequent proteasomal degradation of the kinases. This approach not only inhibits the kinase activity but also eliminates the protein, which can overcome resistance mechanisms associated with inhibitor-based therapies.
Experimental Protocols
Cellular Degradation Assay (Western Blot):
-
Cell Culture: Jurkat cells were cultured in appropriate media and seeded in 6-well plates.
-
Compound Treatment: Cells were treated with varying concentrations of the IAP-based PROTAC 37 for 24 hours.
-
Cell Lysis: After treatment, cells were washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software, and protein levels were normalized to the loading control and expressed as a percentage of the vehicle-treated control.
KLHDC2-Recruiting PROTACs 37a and 37b for Selective CDK6 Degradation
A 2025 publication in the Journal of Medicinal Chemistry describes the development of PROTACs that recruit the KLHDC2 E3 ubiquitin ligase for the selective degradation of CDK6.[3][4] In this study, compounds 37a and 37b are palbociclib-based degraders that utilize a previously reported KLHDC2 ligand (I-41) connected via a 14-carbon alkyl linker.
Data Presentation
| Compound ID | E3 Ligase Ligand | Target Protein | Linker | Cell Line | Concentration (µM) | CDK6 Degradation (%) | CDK4 Degradation (%) | Reference |
| 37a | I-41 (ester) | CDK6 | 14-carbon alkyl | MOLM-14 | 1 | 60 | 33 | [4] |
| 37b | I-41 (acid) | CDK6 | 14-carbon alkyl | MOLM-14 | 1 | 68 | N/A | [4] |
Experimental Workflow for Development
The development of these degraders followed a systematic workflow involving ligand identification, linker optimization, and cellular evaluation.
Experimental Protocols
Synthesis of PROTACs 37a/b (General Scheme): A detailed synthetic scheme would be provided in the source publication. Generally, the synthesis involves the coupling of the palbociclib core, the 14-carbon alkyl linker, and the KLHDC2 ligand I-41 through standard organic chemistry reactions, such as amide bond formation or ether synthesis, followed by purification using techniques like HPLC.
Cellular Protein Degradation Assay: The protocol is similar to the one described for the IAP-based PROTAC, with the key differences being the cell line used (MOLM-14) and the specific primary antibodies for CDK6 and CDK4.
Raloxifene-Based ERα Degrader 37
A review article has mentioned a "degrader 37" in the context of Estrogen Receptor alpha (ERα) degraders based on raloxifene (B1678788) and a lenalidomide-derived CRBN ligand. However, a primary research publication detailing the discovery, synthesis, and biological evaluation of a specific compound with this identifier has not been prominently found.
Research in this area has led to the development of potent raloxifene-based ERα degraders, such as a compound named B7 , which demonstrated effective ERα degradation and anti-proliferative activity in ERα-positive breast cancer cell lines.[1] It is plausible that "degrader 37" was an internal designation for a compound within a series that was later published under a different name or remains unpublished.
Commercially Available "this compound"
Several chemical suppliers list a product named "this compound". While the provided molecular formula (C31H42N4O8) and molecular weight (598.69) are consistent across vendors, there is conflicting information regarding the E3 ligase ligand component.
-
MedchemExpress and others: Describe the conjugate as containing Thalidomide , a ligand for the Cereblon (CRBN) E3 ligase.[3]
-
Anjiekai: States that the conjugate contains an IAP ligand.
Without a reference to a primary scientific publication, the origin, intended target, and efficacy of this commercially available conjugate remain ambiguous. Researchers using this product should exercise caution and independently verify its composition and activity.
References
E3 Ligase Ligand-Linker Conjugate 37: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of E3 Ligase Ligand-Linker Conjugate 37, an intermediate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the core components of Conjugate 37, its role in PROTAC formation, and the general experimental workflows for the development and characterization of resulting PROTAC molecules.
Core Structure and Properties
This compound is a pre-fabricated molecule composed of two key moieties: an E3 ligase ligand and a chemical linker.[1][2][3] This design facilitates the efficient synthesis of PROTACs by allowing researchers to readily conjugate it with a ligand for a specific protein of interest (POI).
The E3 ligase ligand component of Conjugate 37 is Thalidomide .[1][2][4] Thalidomide is a well-characterized ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a popular choice for PROTAC development due to its robust and well-understood mechanism of action.[5][6] The recruitment of CRBN by the Thalidomide moiety is the critical first step in the PROTAC-mediated degradation of a target protein.
The linker component serves to connect the E3 ligase ligand to the POI ligand. While the precise structure of the linker in Conjugate 37 is proprietary to its manufacturer, its molecular formula is provided. The properties of the linker, such as its length, rigidity, and composition, are critical determinants of the final PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8]
Summary of Properties: this compound
| Property | Value | Source |
| E3 Ligase Ligand | Thalidomide | [1][2][4] |
| Target E3 Ligase | Cereblon (CRBN) | [1][2] |
| Molecular Formula | C31H42N4O8 | [4] |
| Molecular Weight | 598.69 g/mol | [4] |
| Application | Intermediate for PROTAC synthesis | [1][2][3] |
Mechanism of Action: The Role in PROTAC Function
Once this compound is coupled to a POI ligand to form a complete PROTAC, the resulting molecule acts as a bridge between the target protein and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Protocols and Workflow
The development and characterization of a novel PROTAC using this compound involves a series of well-defined experimental steps. The following outlines a typical workflow from synthesis to in-vivo evaluation.
PROTAC Synthesis
The first step is the chemical conjugation of a ligand for the protein of interest (POI) to the reactive end of the linker on this compound. This typically involves standard bioconjugation chemistry, such as amide bond formation or click chemistry, depending on the functional groups present on the POI ligand and the linker. Purification and structural characterization (e.g., by NMR and mass spectrometry) of the final PROTAC molecule are essential.
In Vitro Characterization
A series of in vitro assays are necessary to determine the binding affinity and degradation efficacy of the newly synthesized PROTAC.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity of the PROTAC to both the POI and the CRBN E3 ligase.
-
Ternary Complex Formation Assays: Methods like Fluorescence Resonance Energy Transfer (FRET) or proximity-based assays (e.g., AlphaLISA) can confirm the formation of the key POI-PROTAC-CRBN ternary complex.
-
Degradation Assays: Western blotting or mass spectrometry-based proteomics are employed to measure the dose- and time-dependent degradation of the POI in cultured cells treated with the PROTAC.
Cellular and In Vivo Evaluation
Following successful in vitro characterization, the PROTAC is evaluated in more complex biological systems.
-
Cell-Based Assays: The functional consequences of POI degradation are assessed in relevant cell lines. This may include assays for cell viability, apoptosis, or specific signaling pathway modulation.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In animal models, the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC are determined. PD studies will correlate the PROTAC concentration with the extent of POI degradation in tissues of interest.
-
Efficacy Studies: The therapeutic potential of the PROTAC is evaluated in disease models (e.g., tumor xenografts in oncology) to assess its ability to produce the desired physiological effect.
Conclusion
This compound represents a valuable tool for the streamlined synthesis of CRBN-recruiting PROTACs. Its pre-packaged design of a validated E3 ligase ligand and a versatile linker accelerates the initial stages of PROTAC development. However, the successful creation of a potent and selective degrader molecule will ultimately depend on the careful selection of the POI ligand and the synergistic interplay between all three components of the final PROTAC. The experimental workflows outlined in this guide provide a robust framework for the comprehensive characterization and validation of novel PROTACs derived from this conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cereblon-Binding Ligand-Linker Conjugates in PROTAC Formation: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells rather than merely inhibiting them.[1] These heterobifunctional molecules leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][] A PROTAC molecule is comprised of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4][5] By simultaneously engaging both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][4]
The synthesis of these complex molecules is often streamlined through the use of pre-functionalized building blocks. "E3 ligase Ligand-Linker Conjugate 37" is a representative example of such a building block, available from various chemical suppliers.[6][7] It consists of a ligand for the Cereblon (CRBN) E3 ligase, derived from thalidomide (B1683933), attached to a chemical linker.[7] This guide will provide an in-depth technical overview of the role of such Cereblon-binding ligand-linker conjugates in the formation and function of PROTACs.
The Cereblon E3 Ligase Complex
Cereblon is a crucial component of the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, where it functions as the substrate receptor.[2][8] The CRL4-CRBN complex plays a vital role in protein homeostasis by selecting specific proteins for ubiquitination. Ligands such as thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), bind directly to Cereblon, modulating its substrate specificity.[2][8] This inherent ability to be "hijacked" by small molecules makes CRBN one of the most widely used E3 ligases in PROTAC design.[9]
The Critical Role of the Linker
The linker component of a PROTAC is far from being a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][10] The linker's primary role is to enable the optimal orientation of the POI and E3 ligase for the formation of a stable and productive ternary complex.[5] Different linker types, such as polyethylene (B3416737) glycol (PEG) chains and alkyl chains, are commonly employed, each imparting distinct properties to the final PROTAC molecule.[5][10] The choice of linker can profoundly impact the cooperativity of ternary complex formation and, consequently, the degradation efficiency.[11]
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using a building block like "this compound" involves the chemical coupling of the terminal end of the linker to a ligand designed to bind a specific protein of interest. This modular approach allows for the relatively rapid generation of a library of PROTACs for screening and optimization.
The mechanism of action for a CRBN-based PROTAC follows a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4 E3 ligase complex, forming a POI-PROTAC-CRBN ternary complex.[4]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI.[2][4]
-
Proteasomal Degradation : The resulting polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][] The PROTAC molecule is then released and can engage in another cycle of degradation.[4]
Quantitative Data on CRBN-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved) values.[1][10] The following tables provide representative data for CRBN-based PROTACs, illustrating the impact of linker length and composition on degradation performance.
| PROTAC Example | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | PEG | 8 | 8 | >95 | [12] |
| ARD-69 | AR | Alkyl/Ether | ~20 | 0.76 | >90 | [13] |
| Compound 73 | EGFR | Proprietary | N/A | 10 | >90 | [13] |
| CP-10 | CDK6 | PEG | 5 | 2.1 | >90 | [14] |
Table 1: Representative Degradation Efficiency of CRBN-Based PROTACs. This table summarizes the performance of several published PROTACs that utilize a CRBN ligand, highlighting the variation in potency (DC50) and efficacy (Dmax) based on the target protein and linker design.
Experimental Protocols
The development and characterization of PROTACs rely on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamics of binding interactions in solution, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation : Purify the POI and the E3 ligase complex (e.g., VCB for VHL or DDB1-CRBN). Prepare solutions of the proteins and the PROTAC in a matched buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Instrument Setup : Set the ITC instrument (e.g., Malvern MicroCal) to the desired temperature (typically 25°C).
-
Titration : Load the POI solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Experiment Execution : Perform a series of small injections (e.g., 2 µL) of the PROTAC into the POI solution, measuring the heat change after each injection.
-
Ternary Complex Measurement : To measure the affinity of the E3 ligase to the pre-formed POI-PROTAC complex, repeat the experiment by titrating the E3 ligase complex into a solution containing a saturating concentration of both the POI and the PROTAC.
-
Data Analysis : Analyze the resulting thermogram using the instrument's software to fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
In Vitro Ubiquitination Assay
This biochemical assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[8]
Methodology:
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
E3 ligase complex (e.g., CRL4-CRBN)
-
Purified POI
-
Ubiquitin (often biotin-tagged for detection)
-
PROTAC (at various concentrations) or vehicle control (DMSO)
-
-
Initiation : Start the reaction by adding an ATP solution (final concentration 2-5 mM).[8]
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis :
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the POI.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Result Interpretation : A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[8]
Cellular Degradation Assay: Western Blot
This is the most common method to quantify the reduction in cellular POI levels following PROTAC treatment.[1]
Methodology:
-
Cell Culture and Treatment : Plate cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a protein assay like the BCA assay.
-
Sample Preparation : Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blot :
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification :
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
-
-
Data Analysis : Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for a cellular degradation assay.
Caption: Logical relationship in PROTAC synthesis.
Conclusion
E3 ligase ligand-linker conjugates, exemplified by generic building blocks like "this compound," are indispensable tools in the field of targeted protein degradation. By providing a pre-functionalized moiety for recruiting a well-characterized E3 ligase such as Cereblon, they significantly accelerate the design, synthesis, and testing of novel PROTACs. The modular nature of this approach allows researchers to focus on optimizing the target-binding ligand and the crucial linker component to achieve potent and selective degradation of disease-causing proteins. As the landscape of E3 ligase ligands continues to expand, the strategic use of such conjugates will remain a cornerstone of developing the next generation of PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Unraveling the Core Function of E3 Ligase Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic modalities has led to the development of innovative strategies that harness the cell's natural protein disposal machinery. Among these, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful technology for targeted protein degradation.[1][2] Central to the design of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate , a critical component that recruits the E3 ubiquitin ligase to a specific protein of interest, thereby earmarking it for destruction. While specific catalog numbers such as "E3 ligase Ligand-Linker Conjugate 37" often refer to commercially available building blocks for PROTAC synthesis, this guide will provide an in-depth technical overview of the function and application of these conjugates as a class of molecules.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are bifunctional molecules composed of three key elements: a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The E3 ligase ligand-linker conjugate constitutes the portion of the PROTAC that engages the E3 ligase.
The mechanism of action is catalytic and relies on inducing proximity between the target protein and the E3 ligase, which would not normally interact.[2][5] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.[] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery, which then degrades the target protein.[1][] The PROTAC molecule itself is not degraded and can then dissociate to engage another target protein molecule, enabling its catalytic action.[2][5]
The Role of the E3 Ligase Ligand
The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency and selectivity.[7] While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized, high-affinity ligands.[4][7] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][8]
Ligands for CRBN are often derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4][8] These ligands bind to the substrate receptor protein CRBN, which is part of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[4] The E3 ligase ligand-linker conjugate, therefore, serves as the handle to hijack this cellular machinery for targeted protein degradation.
The Linker: More Than Just a Spacer
The linker component of the conjugate plays a crucial role in the overall efficacy of the PROTAC. It is not merely a passive connector but actively influences the formation and stability of the ternary complex. The length, composition, and attachment points of the linker are critical parameters that must be optimized for each target-ligase pair.[9] The most common motifs incorporated into PROTAC linkers are polyethylene (B3416737) glycol (PEG) chains of varying lengths.[9]
Quantitative Analysis of E3 Ligase Ligand-Linker Conjugate Function
The development of effective PROTACs relies on rigorous quantitative analysis at each step. The following tables provide examples of the types of quantitative data generated during the characterization of PROTACs, using a Cereblon-recruiting conjugate as a representative example.
| Parameter | Description | Representative Value (Example) | Citation |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the strength of binding between the E3 ligase ligand and the E3 ligase (e.g., CRBN). | 50 nM | [10] |
| Ternary Complex Formation (α) | A measure of the cooperativity of the formation of the ternary complex (POI-PROTAC-E3 ligase). | >1 | [11] |
| Degradation Concentration (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | 10-100 nM | [10] |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at a given PROTAC concentration. | >90% | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating an E3 ligase ligand-linker conjugate as part of a PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
E3 Ligase Ligand-Linker Conjugate 37: A Technical Guide to a Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to neutralize disease-causing proteins that have been historically considered "undruggable" by traditional inhibitor-based approaches. One of the most prominent TPD strategies is the use of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the cell's natural disposal machinery, the 26S proteasome. A key advantage of PROTACs is their catalytic nature; after a target protein is degraded, the PROTAC is released and can mediate the degradation of another target protein molecule.[1][2]
"E3 ligase Ligand-Linker Conjugate 37" is a crucial building block for the synthesis of PROTACs. It consists of a Thalidomide-based ligand, which is known to bind to the Cereblon (CRBN) E3 ligase, attached to a flexible linker.[3] Researchers can chemically conjugate this molecule to a ligand of a specific protein they wish to target for degradation, thereby creating a novel PROTAC. This guide provides an in-depth overview of the core concepts, data, and experimental protocols relevant to utilizing such a conjugate in a TPD research program.
Core Components and Mechanism of Action
This compound is designed to recruit the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4A-DDB1-CRBN-Rbx1 (CRL4-CRBN) complex. The general mechanism for a PROTAC created using this conjugate is a multi-step process within the cell's ubiquitin-proteasome system (UPS).
-
Binary Complex Formation : The PROTAC, through its respective ligands, forms binary complexes with both the target protein (Protein of Interest - POI) and the CRBN E3 ligase.
-
Ternary Complex Formation : The PROTAC brings the POI and CRBN together to form a key ternary complex (POI-PROTAC-CRBN). The stability and geometry of this complex are critical for degradation efficiency.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination : A chain of ubiquitin molecules is built upon the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.
-
Recycling : The PROTAC is released and can initiate another cycle of degradation.[1][3][4]
Data Presentation: Evaluating a Representative PROTAC
While specific data for "this compound" is not available as it is an intermediate, we can present representative data for a well-characterized CRBN-recruiting PROTAC, dBET1 , which targets the BRD4 protein for degradation. dBET1 utilizes a derivative of thalidomide (B1683933) (pomalidomide) to recruit CRBN, similar to the intended use of Conjugate 37.
Table 1: Quantitative Degradation Parameters for dBET1
| Parameter | Cell Line | Value | Description |
| DC50 | Mino | 2.2 nM (for BTK) | Concentration of PROTAC required to degrade 50% of the target protein after a set time (e.g., 24 hours).[5] |
| Dmax | Mino | >97% (for BTK) | Maximum percentage of target protein degradation achievable with the PROTAC.[5] |
| DC50 | 22Rv1 | 0.32 nM (for BRD4) | Concentration of a thalidomide-derived BRD4-targeting PROTAC (TD-428) for 50% degradation.[6] |
| DC50 | THP-1 | 810 nM (for BRD4) | Concentration of a dihydroquinazolinone-based BRD4 degrader for 50% inhibition of cell growth.[7] |
Note: Data is compiled from various sources for PROTACs targeting different proteins but utilizing similar CRBN-recruiting mechanisms. Direct comparison requires identical experimental conditions.
Table 2: Binding Affinities of a Representative PROTAC System (MZ1)
| Binding Interaction | Technique | KD (nM) | Description |
| PROTAC to Target Protein (BRD4) | SPR | 1 nM | Affinity of the PROTAC's 'warhead' for the isolated target protein.[8] |
| PROTAC to E3 Ligase (VHL) | SPR | 29 nM | Affinity of the PROTAC's E3 ligand for the isolated E3 ligase complex.[8] |
| Ternary Complex Cooperativity (α) | SPR | 26 | A measure of how favorably the ternary complex forms compared to the individual binary interactions. An α > 1 indicates positive cooperativity.[8] |
Note: This data is for the VHL-recruiting PROTAC MZ1 but illustrates the types of binding data crucial for understanding PROTAC mechanism.
Experimental Protocols & Workflow
Developing a novel PROTAC from a building block like Conjugate 37 requires a systematic workflow of synthesis, biochemical/biophysical characterization, and cellular evaluation.
Protocol 1: Western Blot for Target Protein Degradation (DC50/Dmax Determination)
This is the most common method to directly measure the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the newly synthesized PROTAC in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours).[10][11]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[9]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
4. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Simultaneously, or after stripping, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[9]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[10]
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Reagents and Setup:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), CRBN/DDB1 complex, and the purified target protein.
-
Other components: ATP, Biotin-labeled Ubiquitin (Biotin-Ub), and the PROTAC.
-
Assay Buffer (e.g., Tris-based buffer with MgCl2 and DTT).
2. Reaction Assembly (example for a 96-well plate format):
-
Prepare a solution containing the PROTAC at various concentrations, the CRBN complex, and the target protein. Incubate for 15-30 minutes to allow for ternary complex formation.[6]
-
In a separate tube, prepare a ubiquitination master mix containing E1, E2, ATP, and Biotin-Ub.[13]
-
Initiate the reaction by adding the ubiquitination master mix to the ternary complex solution.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
3. Detection of Ubiquitination:
-
The method of detection can vary. One common approach is an ELISA-based or AlphaLISA format:
-
Use a plate coated with an antibody that captures the target protein.
-
Add the reaction mixture to the wells and incubate to allow the target protein to bind.
-
Wash away unbound components.
-
Add a detection reagent that binds to the biotin (B1667282) on the ubiquitin chain (e.g., Streptavidin-HRP for ELISA or Streptavidin-conjugated Acceptor beads for AlphaLISA).
-
Read the signal (absorbance for ELISA, luminescence/fluorescence for AlphaLISA).[13][14]
-
4. Data Analysis:
-
An increase in signal compared to a no-PROTAC control indicates that the target protein has been ubiquitinated in a PROTAC-dependent manner.
-
Plot the signal versus PROTAC concentration to observe the dose-dependency of the ubiquitination event.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This biophysical assay measures the formation of the POI-PROTAC-E3 ligase complex.
1. Reagents:
-
Purified, tagged target protein (e.g., GST-BRD4).
-
Purified, tagged CRBN complex (e.g., FLAG-CRBN).
-
FRET-donor-conjugated antibody against one tag (e.g., Anti-GST-Terbium).
-
FRET-acceptor-conjugated antibody against the other tag (e.g., Anti-FLAG-d2).
-
The PROTAC molecule.
2. Assay Procedure:
-
In a microplate (e.g., 384-well), add fixed concentrations of the target protein and the CRBN complex.
-
Add a serial dilution of the PROTAC.
-
Add the donor- and acceptor-conjugated antibodies.
-
Incubate at room temperature for a specified time (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.
3. Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, exciting the donor (e.g., at 340 nm) and measuring emission from both the donor and the acceptor (e.g., at 620 nm and 665 nm).
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
An increase in the FRET ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.
-
Plotting the FRET ratio against the PROTAC concentration often yields a characteristic "hook effect," where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) that prevent ternary complex formation.[15]
Conclusion
This compound represents a key starting material for the modern drug discovery process of targeted protein degradation. By providing a validated, high-affinity ligand for the Cereblon E3 ligase pre-attached to a linker, it significantly streamlines the synthesis of novel PROTACs. A thorough understanding of the PROTAC mechanism of action, combined with rigorous application of the experimental protocols outlined in this guide, will enable researchers to effectively design, synthesize, and evaluate new degraders for a wide range of challenging therapeutic targets. The iterative process of testing and optimization, guided by quantitative data on degradation and ternary complex formation, is crucial for advancing a PROTAC from a laboratory tool to a potential therapeutic candidate.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. revvity.com [revvity.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction: Revolutionizing Drug Discovery with Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, playing a critical role in maintaining protein homeostasis. This intricate process involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome. A novel and powerful therapeutic modality, known as targeted protein degradation, has emerged by co-opting the UPS to selectively eliminate disease-causing proteins.
At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs) , heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] PROTACs are synthesized from a crucial building block: the E3 ligase ligand-linker conjugate . This guide will provide a comprehensive technical overview of these conjugates, using a representative example based on a pomalidomide-linker conjugate that recruits the Cereblon (CRBN) E3 ligase , a widely utilized E3 ligase in PROTAC development.[1][3]
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC is a catalytic process that results in the degradation of the target protein. This process can be broken down into several key steps, all initiated by the formation of a ternary complex.
A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[4]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principles and Application of E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles for utilizing E3 ligase ligand-linker conjugates, with a focus on their application in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). While "E3 ligase Ligand-Linker Conjugate 37" is specified as a key intermediate, this document will cover the fundamental concepts applicable to conjugates recruiting both the Inhibitor of Apoptosis Proteins (IAP) and Cereblon (CRBN) E3 ligases, reflecting the common classes of such reagents.
Core Principles of E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are critical building blocks in the development of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[3] It consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4]
The E3 ligase ligand-linker conjugate provides two of these three essential components in a pre-functionalized form. This simplifies the synthesis of a PROTAC library, as researchers only need to couple their specific POI ligand to the reactive end of the linker.
"this compound" is described as a conjugate containing a ligand for an IAP E3 ligase, used for the design of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), or a thalidomide-based ligand for the CRBN E3 ligase.[5][6] Both approaches are central to the field of targeted protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][7]
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., cIAP1 or CRBN), forming a ternary POI-PROTAC-E3 ligase complex.[3][4]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[3]
-
Catalytic Cycle : The PROTAC molecule is released and can engage in further rounds of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.
A unique feature of IAP-recruiting PROTACs (SNIPERs) is their ability to induce the simultaneous degradation of IAPs, such as cIAP1 and XIAP, along with the target protein.[5][8] This can be particularly advantageous in oncology, as cancer cells often overexpress IAPs to evade apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
A Technical Guide to Thalidomide-Based E3 Ligase Ligand-Linker Conjugates for Novel Therapeutic Strategies in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, application, and evaluation of E3 ligase ligand-linker conjugates, with a focus on thalidomide-based molecules for the development of Proteolysis Targeting Chimeras (PROTACs). While the specific designation "E3 ligase Ligand-Linker Conjugate 37" is associated with commercially available intermediates, its precise chemical identity can be ambiguous across different suppliers. This guide will, therefore, focus on the core scientific principles and methodologies applicable to thalidomide-based conjugates that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of many successful targeted protein degradation strategies.
Introduction to PROTACs and the Role of E3 Ligase Ligand-Linker Conjugates
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality.[1][2] They function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]
An E3 ligase ligand-linker conjugate is a crucial building block in the synthesis of a PROTAC. It consists of a moiety that binds to an E3 ligase, connected to a chemical linker. This conjugate is then coupled to a ligand for the target protein to create the final PROTAC molecule. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used E3 ligase ligands that bind to Cereblon (CRBN).[4][5][6] These are often supplied as pre-functionalized conjugates with a linker, ready for coupling to a target-protein ligand.
Mechanism of Action of Thalidomide-Based PROTACs
The mechanism of a thalidomide-based PROTAC involves several key steps that lead to the selective degradation of a target protein.
Caption: General mechanism of action for a thalidomide-based PROTAC molecule.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for well-characterized thalidomide-based PROTACs targeting different proteins.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [1][6]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |
| dBET1 | JQ1-thalidomide | BRD4 | MOLM-13 | 1.8 | >98 |
Table 2: Performance of a SHP2-Targeting PROTAC [7]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) |
| 11(ZB-S-29) | Thalidomide | SHP2 | MV-4-11 | 6.02 |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis and evaluation of novel PROTACs.
Synthesis of a Thalidomide-Linker Conjugate
This protocol outlines a general method for synthesizing a thalidomide derivative with a linker terminating in a carboxylic acid, which can then be coupled to an amine-containing target protein ligand.
Caption: General workflow for the synthesis of a thalidomide-linker conjugate.
Procedure for Amide Coupling: [8]
-
Dissolve the carboxylic acid-containing linker precursor in a suitable solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the amino-functionalized thalidomide to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Procedure for Boc Deprotection: [8]
-
Dissolve the protected thalidomide-linker conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a strong acid, typically trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final carboxylic acid-terminated conjugate.
Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1][4]
-
Cell Culture and Treatment: Plate cells at a desired density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to HRP. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the target protein band intensity to the loading control.
Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9]
-
Reagents:
-
Recombinant tagged target protein (e.g., His-tagged).
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).
-
PROTAC of interest.
-
AlphaLISA acceptor beads (e.g., anti-His).
-
AlphaLISA donor beads (e.g., anti-GST).
-
-
Procedure:
-
In a 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC in assay buffer.
-
Incubate to allow for complex formation.
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
-
Signaling Pathways and Therapeutic Strategies
The therapeutic effect of a PROTAC is determined by the function of the protein it degrades. For example, a PROTAC targeting a key kinase in an oncogenic signaling pathway can inhibit tumor growth.
Caption: Inhibition of a signaling pathway by a PROTAC targeting a key kinase.
By degrading SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK signaling cascade, a SHP2-targeting PROTAC can effectively shut down this oncogenic pathway, leading to anti-tumor effects.[7] This strategy is being explored for various cancers that are dependent on this pathway.
Conclusion
Thalidomide-based E3 ligase ligand-linker conjugates are indispensable tools in the development of novel PROTAC therapeutics. The ability to selectively hijack the CRBN E3 ligase to induce the degradation of disease-causing proteins offers a powerful approach to drug targets previously considered "undruggable." A thorough understanding of the principles of PROTAC design, coupled with robust quantitative assays and synthetic methodologies, is crucial for advancing this exciting therapeutic modality from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 37 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. E3 ligase Ligand-Linker Conjugate 37 is a pre-functionalized building block for PROTAC synthesis, incorporating a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This application note provides detailed protocols for the conjugation of this building block to a POI ligand, along with relevant quantitative data and pathway visualizations to guide researchers in the development of novel protein degraders.
PROTACs utilizing CRBN have shown significant promise due to the favorable physicochemical properties of its ligands, which are derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide.[4] The binding of the thalidomide moiety of the conjugate to CRBN facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Quantitative Data for CRBN-based PROTACs
The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, as well as the efficiency of ternary complex formation and subsequent degradation. Below are tables summarizing key quantitative data for CRBN ligands and representative CRBN-based PROTACs.
Table 1: Binding Affinities of IMiD Ligands to CRBN
| Ligand | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [7] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [7] |
| Lenalidomide | ~178 nM | Not Specified | [7] |
| Pomalidomide | ~157 nM | Not Specified | [7] |
Table 2: Degradation Potency and Efficacy of Representative CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >98 | |
| ARV-771 | BRD4 | 22Rv1 | <1 | >95 | |
| SP23 | STING | THP-1 | 3200 | Not Reported | [8] |
| NC-1 | BTK | Mino | 2.2 | 97 | [9] |
| Compound 9 | BRD4 | T47D | 0.2 | Not Reported | [10] |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.[4]
Experimental Protocols
The following protocols describe common methodologies for conjugating a POI ligand to a pre-formed E3 ligase ligand-linker conjugate like "this compound". The choice of protocol depends on the terminal functional group of the linker on the conjugate and the corresponding functional group on the POI ligand.
Protocol 1: Amide Bond Formation for Conjugates with a Terminal Carboxylic Acid
This protocol is applicable if "this compound" possesses a terminal carboxylic acid and the POI ligand has a primary or secondary amine.
Materials:
-
This compound (with terminal -COOH)
-
POI ligand (with terminal -NH2 or -NHR)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware for organic synthesis
-
Reaction monitoring equipment (TLC or LC-MS)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (1.1 equivalents) and DIEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the POI ligand solution to the activated E3 ligase conjugate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to obtain the final product.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Amide Bond Formation for Conjugates with a Terminal Amine
This protocol is applicable if "this compound" possesses a terminal amine and the POI ligand has a carboxylic acid.
Materials:
-
This compound (with terminal -NH2)
-
POI ligand (with terminal -COOH)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard glassware for organic synthesis
-
Reaction monitoring equipment (TLC or LC-MS)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (1.1 equivalents) and DIEA (2-3 equivalents) and stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase conjugate solution to the activated POI ligand solution.
-
Follow steps 5-12 from Protocol 1 to complete the synthesis, purification, and characterization.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol is applicable if one of the components (either the E3 ligase conjugate or the POI ligand) has a terminal alkyne and the other has a terminal azide (B81097).
Materials:
-
This compound (with terminal alkyne or azide)
-
POI ligand (with corresponding terminal azide or alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
-
Standard glassware for organic synthesis
-
Reaction monitoring equipment (TLC or LC-MS)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Dissolve the this compound (1.0 equivalent) and the POI ligand (1.0-1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterize the final PROTAC molecule by LC-MS and NMR.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a CRBN-recruiting ligand.
Caption: Mechanism of action for a CRBN-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC molecule.
Caption: A typical experimental workflow for PROTAC development.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Application Notes: Designing a PROTAC with E3 Ligase Ligand-Linker Conjugate 37
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein.
PROTACs are heterobifunctional molecules comprising three essential components:
-
A warhead ligand that binds to the target Protein of Interest (POI).
-
An anchor ligand that recruits a specific E3 ubiquitin ligase.
-
A flexible linker that connects the two ligands.[3]
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing the ubiquitination of the POI and marking it for degradation by the 26S proteasome.[4][5] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations.[2][6]
This document provides a detailed guide for designing and evaluating a novel PROTAC using E3 Ligase Ligand-Linker Conjugate 37 , a pre-synthesized building block that contains a Thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, streamlining the development process.[7][8]
PROTAC Mechanism of Action
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity initiates a cascade of events leading to the degradation of the target protein.
-
Ternary Complex Formation: The PROTAC molecule first binds to both the target Protein of Interest (POI) and the E3 ligase (e.g., CRBN), forming a key POI-PROTAC-E3 ligase ternary complex.[9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can bind to another POI and E3 ligase, repeating the catalytic cycle.[4]
Design and Synthesis Workflow
The development of a PROTAC using a pre-formed conjugate like "37" follows a structured, multi-step workflow. This approach accelerates discovery by simplifying the chemical synthesis and allowing researchers to focus on the biological evaluation of the final molecule.
Key Design Considerations
Selection of Protein of Interest (POI) Ligand
The success of a PROTAC hinges on the selection of a suitable ligand for your POI. The ideal ligand should have:
-
Sufficient Affinity: While high affinity is not always required, the ligand must bind the POI effectively to facilitate ternary complex formation.
-
A Known Exit Vector: An "exit vector" is a modification point on the ligand that can be connected to the linker without disrupting its binding to the POI. Structural information (e.g., co-crystal structures) is invaluable for identifying solvent-exposed regions suitable for linker attachment.
Linker Modification and Attachment
This compound provides a thalidomide (B1683933) moiety pre-attached to a linker, which typically terminates in a reactive functional group, such as a primary amine.[10] The final step in PROTAC synthesis is to couple your POI ligand to this reactive handle. The nature of this coupling chemistry and the structure of your POI ligand will define the final linker composition, which is critical for optimizing the stability and efficiency of the ternary complex.[11][]
The Final PROTAC Molecule
The final PROTAC is a tripartite molecule where each component plays a crucial role. The linker is not merely a spacer but an active contributor that dictates the relative orientation of the POI and E3 ligase, which is a key determinant of degradation efficiency.[11]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a POI ligand containing a carboxylic acid to the terminal amine of this compound.
Materials:
-
POI Ligand with a terminal carboxylic acid (POI-COOH)
-
This compound (assuming a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vial, magnetic stirrer, nitrogen or argon atmosphere
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of Conjugate 37 to the activated POI-COOH mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.[13]
-
Once the reaction is complete, quench with a small amount of water.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Biophysical Characterization - Fluorescence Polarization (FP) Assay
This protocol is for determining the binding affinity (Kd) of the synthesized PROTAC to the purified POI. A fluorescently labeled tracer that binds to the POI is required.
Materials:
-
Purified recombinant POI
-
Fluorescently labeled tracer for the POI
-
Synthesized PROTAC
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of the synthesized PROTAC in assay buffer.
-
In the wells of the 384-well plate, add a fixed, low concentration of the fluorescent tracer and the purified POI. The concentrations should be optimized to give a stable, high mP (millipolarization) signal.
-
Add the serially diluted PROTAC to the wells. Include control wells containing only tracer and POI (high mP control) and wells with only the tracer (low mP control).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the change in mP against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50, which can be used to calculate the binding affinity (Kd).[14]
Protocol 3: Cellular Evaluation of Protein Degradation - Western Blot
This is the standard method to quantify the reduction in POI levels in cells following PROTAC treatment.
Materials:
-
A cell line that endogenously expresses the POI
-
Synthesized PROTAC dissolved in DMSO
-
Cell culture medium and multi-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (typically 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of each supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amount for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each sample. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[15]
Data Presentation and Interpretation
Quantitative data from biophysical and cellular assays should be summarized in tables for clear comparison and interpretation.
Table 1: Biophysical Binding Affinities of PROTACs
| Compound ID | Target Protein | Binding Affinity (Kd) [nM] | E3 Ligase | Binding Affinity (Kd) [nM] |
|---|---|---|---|---|
| PROTAC-01 | POI-X | 55 | CRBN | 150 |
| PROTAC-02 | POI-X | 120 | CRBN | 165 |
| POI-Ligand | POI-X | 45 | N/A | N/A |
This table allows for direct comparison of the binding affinities of different PROTAC designs to the target protein and E3 ligase.
Table 2: Cellular Degradation Potency and Efficacy
| Compound ID | Cell Line | Treatment Time (h) | DC50 [nM] | Dmax [%] |
|---|---|---|---|---|
| PROTAC-01 | Cell Line A | 24 | 25 | 95 |
| PROTAC-02 | Cell Line A | 24 | 250 | 80 |
| Negative Control* | Cell Line A | 24 | >10,000 | <10 |
*A negative control could be the POI ligand alone or an inactive epimer of the E3 ligase ligand.
This table summarizes the key metrics for PROTAC performance in a cellular context. A lower DC50 value indicates higher potency, while a higher Dmax value indicates greater efficacy of degradation.
Conclusion
The use of pre-synthesized building blocks like This compound significantly accelerates the discovery and development of novel PROTACs.[][17] By providing a ready-to-use E3 ligase recruiting moiety, this approach allows researchers to focus on optimizing the target ligand and evaluating the biological activity of the final degrader molecule. The systematic application of the design principles and experimental protocols outlined in this document will facilitate the efficient creation and validation of potent and selective protein degraders for therapeutic and research applications.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 6. portlandpress.com [portlandpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. caymanchem.com [caymanchem.com]
- 11. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. Ligand-Linker Conjugate Products - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugate for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in oncology, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for a representative E3 ligase ligand-linker conjugate, herein referred to as Ligand-Linker Conjugate 37 , a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
Ligand-Linker Conjugate 37 is a chemical moiety consisting of a thalidomide (B1683933) analog, which serves as the CRBN-recruiting ligand, attached to a flexible linker. This conjugate is designed for facile chemical modification, allowing for the attachment of a warhead that targets a specific POI involved in cancer pathogenesis. By facilitating the formation of a ternary complex between the POI and CRBN, PROTACs synthesized from this conjugate can induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3]
Mechanism of Action
PROTACs synthesized using Ligand-Linker Conjugate 37 operate through the ubiquitin-proteasome system (UPS). The thalidomide-based component of the conjugate binds to the CRBN E3 ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the PROTAC, featuring the POI-targeting ligand, simultaneously binds to the target oncoprotein. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]
Applications in Oncology Research
PROTACs derived from Ligand-Linker Conjugate 37 have broad applications in oncology by targeting key drivers of cancer progression. Potential applications include:
-
Targeting Transcription Factors: Degradation of oncogenic transcription factors that are difficult to inhibit with traditional small molecules.
-
Overcoming Drug Resistance: Degrading mutated kinases that have developed resistance to conventional inhibitors.
-
Targeting Scaffolding Proteins: Eliminating scaffolding proteins that play a crucial role in oncogenic signaling pathways.
Quantitative Data Summary
The efficacy of PROTACs synthesized from CRBN-based ligand-linker conjugates is typically evaluated by measuring their ability to induce the degradation of the target protein and inhibit cancer cell growth. The following tables provide representative quantitative data for hypothetical PROTACs targeting well-known oncoproteins.
Table 1: In Vitro Degradation Potency of Representative PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | 15 | >95 |
| PROTAC-B | BCR-ABL | K562 | 25 | >90 |
| PROTAC-C | ERα | MCF-7 | 10 | >98 |
DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of Representative PROTACs
| PROTAC | Target Protein | Cell Line | IC50 (nM) |
| PROTAC-A | BRD4 | HeLa | 50 |
| PROTAC-B | BCR-ABL | K562 | 75 |
| PROTAC-C | ERα | MCF-7 | 30 |
IC50: Concentration required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies for key experiments to characterize PROTACs synthesized from Ligand-Linker Conjugate 37 are provided below.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire images using a chemiluminescence imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Modulation
PROTACs developed from Ligand-Linker Conjugate 37 can be designed to target key nodes in oncogenic signaling pathways. For example, a PROTAC targeting a receptor tyrosine kinase (RTK) can lead to the downregulation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.
Conclusion
Ligand-Linker Conjugate 37, as a representative CRBN-recruiting moiety, is a valuable tool for the development of novel PROTAC-based therapeutics in oncology. Its modular nature allows for the synthesis of degraders against a wide array of oncoproteins. The protocols and data presented here provide a framework for the characterization and application of these next-generation cancer therapies. Researchers are encouraged to adapt these methodologies to their specific protein of interest and cancer model.
References
Application Notes and Protocols for the Synthesis of Target-Specific PROTACs using E3 Ligase Ligand-Linker Conjugate 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[3]
E3 Ligase Ligand-Linker Conjugate 37 is a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.[4] This conjugate comprises the thalidomide (B1683933) E3 ligase ligand attached to a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive functional group for conjugation to a POI ligand.[4][5] This document provides detailed protocols for the synthesis, purification, and characterization of target-specific PROTACs using this compound, as well as methods for evaluating their biological activity.
Mechanism of Action
The PROTAC synthesized from this compound functions by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of action of a PROTAC synthesized from Conjugate 37.
Experimental Protocols
Protocol 1: Synthesis of a Target-Specific PROTAC
This protocol describes the general procedure for conjugating a POI ligand (containing a suitable nucleophile, e.g., a primary amine) to this compound.
Materials:
-
This compound
-
Target Protein Ligand (with a primary amine or other suitable nucleophile)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the target protein ligand (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO. A slight excess of the conjugate can improve reaction efficiency.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the solution of the target protein ligand.
-
Add the solution of this compound to the reaction vial.
-
Add a non-nucleophilic base, such as DIPEA or TEA (2.0-3.0 equivalents), to the reaction mixture to neutralize any acid formed during the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25 °C). The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Protocol 2: Purification and Characterization of the PROTAC
Purification by Preparative HPLC:
-
Sample Preparation:
-
Quench the reaction mixture with a small amount of water.
-
Dilute the crude reaction mixture with a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B and linearly increase to a high percentage over 20-30 minutes to elute the product.
-
Collect fractions containing the purified PROTAC based on the UV chromatogram.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent by lyophilization to obtain the purified PROTAC as a solid.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the purified PROTAC by ESI-MS to verify the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra to confirm the structure and purity.
Caption: Workflow for the synthesis and characterization of a PROTAC.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[2][6]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic effect of the PROTAC on cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[8][9][10]
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37 °C.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell viability).
-
Caption: Workflow for the biological evaluation of a synthesized PROTAC.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clear and structured tables for easy comparison.
Table 1: Protein Degradation Potency of Synthesized PROTAC
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example PROTAC | e.g., BRD4 | e.g., HeLa | [Insert Value] | [Insert Value] |
Table 2: Cytotoxicity of Synthesized PROTAC
| PROTAC ID | Cell Line | IC50 (µM) |
| Example PROTAC | e.g., HeLa | [Insert Value] |
Table 3: Example Degradation Data for Published Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Reference |
| ARV-110 | Androgen Receptor | VCaP | ~1 | [11] |
| ARV-471 | Estrogen Receptor | MCF7 | ~1 | [11] |
| SHP2 Degrader 11 | SHP2 | HeLa | 6.02 | [12] |
| BRD9 Degrader B6 | BRD9 | MOLM-13 | 1 | [11] |
Conclusion
The use of this compound provides a streamlined approach to the synthesis of potent and specific PROTACs targeting a wide range of proteins for degradation. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation, from the initial synthesis and characterization to the final biological evaluation of novel PROTAC molecules. Careful adherence to these protocols will enable the robust development of new therapeutics for various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugate 37 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-Linker Conjugate 37 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to degrade previously "undruggable" proteins.[1][2][3] This conjugate consists of a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a versatile linker.[2][4] By attaching a ligand for a protein of interest (POI) to this conjugate, researchers can create a heterobifunctional PROTAC that hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to specifically eliminate the target protein.[1][3][5]
Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein from the cell, offering the potential for a more profound and sustained therapeutic effect.[6] This technology opens up new avenues for targeting proteins implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and immune dysregulation.[7]
These application notes provide detailed protocols for utilizing PROTACs synthesized from this compound to induce and quantify the degradation of a target protein, assess the biological consequences of this degradation, and confirm target engagement.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[1][8] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome.[6][8] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[3][9]
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data from key experiments.
Table 1: Protein Degradation
| Cell Line | PROTAC Concentration (nM) | Incubation Time (h) | % POI Degradation (Normalized to Vehicle) | DC50 (nM) | Dmax (%) |
| 0 (Vehicle) | 24 | 0 | |||
| 1 | 24 | ||||
| 10 | 24 | ||||
| 100 | 24 | ||||
| 1000 | 24 |
Table 2: Cell Viability
| Cell Line | PROTAC Concentration (nM) | Incubation Time (h) | % Cell Viability (Normalized to Vehicle) | IC50 (nM) |
| 0 (Vehicle) | 72 | 100 | ||
| 1 | 72 | |||
| 10 | 72 | |||
| 100 | 72 | |||
| 1000 | 72 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize a PROTAC synthesized from this compound.
Protocol 1: Assessment of Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of the target protein in response to PROTAC treatment.[6][8]
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC synthesized from this compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC synthesized from this compound
-
Vehicle control (DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for the desired time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
-
Protocol 3: Target Engagement Assay (NanoBRET™)
This protocol allows for the quantitative measurement of PROTAC binding to CRBN in live cells.
Caption: Workflow for a NanoBRET™ target engagement assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Transfection reagent
-
Expression vectors for NanoLuc®-CRBN fusion protein (energy donor) and HaloTag®-POI fusion protein (energy acceptor)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
PROTAC synthesized from this compound
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-CRBN and HaloTag®-POI expression vectors.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Ligand Addition and Compound Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the PROTAC at various concentrations to the designated wells.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the binding affinity.
-
Conclusion
This compound provides a valuable tool for the development of potent and specific protein degraders. The protocols outlined in these application notes offer a comprehensive framework for synthesizing novel PROTACs and characterizing their biological activity. By leveraging this technology, researchers can explore new therapeutic strategies for targeting proteins that have been historically challenging to drug.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugates in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of E3 ligase ligand-linker conjugates, such as Ligand-Linker Conjugate 37, in the development of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the role of these conjugates, protocols for their application in synthesizing and evaluating PROTACs, and representative data.
Introduction to E3 Ligase Ligand-Linker Conjugates
E3 ligase ligand-linker conjugates are crucial building blocks in the synthesis of PROTACs, a novel class of therapeutic agents designed to induce the degradation of specific target proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] E3 ligase ligand-linker conjugates provide a pre-fabricated moiety containing the E3 ligase ligand and the linker, simplifying the synthesis of a PROTAC by requiring only the attachment of a ligand for the POI.[3][]
"E3 ligase Ligand-Linker Conjugate 37" is described as a conjugate containing a ligand for an E3 ligase, such as Cereblon (CRBN) via a thalidomide-based ligand or an inhibitor of apoptosis protein (IAP), and a linker.[5][6] These conjugates are instrumental in the assembly of PROTACs aimed at degrading a wide range of proteins implicated in various diseases, including cancer.[7][8] The choice of the E3 ligase ligand and the nature of the linker are critical for the stability, efficacy, and selectivity of the final PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Application Note 1: In Vitro Evaluation of a Synthesized PROTAC
This section provides protocols for the initial in vitro characterization of a novel PROTAC synthesized using an E3 ligase ligand-linker conjugate.
Assessment of Target Protein Degradation
Objective: To determine the efficacy and potency of the synthesized PROTAC in degrading the target protein in a cell-based assay.
Protocol: Western Blotting for Target Protein Levels
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and resolve the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Assessment of Cellular Viability
Objective: To evaluate the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Representative In Vitro Data
| Parameter | PROTAC A | PROTAC B | Negative Control |
| Target Protein DC50 (nM) | 15 | 150 | > 10,000 |
| Cell Viability IC50 (nM) | 25 | 250 | > 10,000 |
Application Note 2: In Vivo Evaluation of a Synthesized PROTAC
This section provides a general protocol for assessing the in vivo efficacy of a PROTAC in a preclinical animal model.
In Vivo Efficacy Study in a Xenograft Model
Objective: To determine the anti-tumor activity of the PROTAC in a mouse xenograft model.
Protocol:
-
Animal Model:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Dosing and Administration:
-
Randomize the mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).
-
Administer the PROTAC via a suitable route (e.g., intraperitoneal, oral) at a defined schedule (e.g., once daily).
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint and Sample Collection:
-
At the end of the study, euthanize the mice and collect tumor tissue and other relevant organs.
-
Process the tissues for downstream analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze the levels of the target protein in the tumor tissues to confirm in vivo degradation.
-
Representative In Vivo Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| PROTAC (10 mg/kg) | 750 | 50 |
| PROTAC (30 mg/kg) | 300 | 80 |
Experimental Workflow for PROTAC Evaluation
The following diagram illustrates the typical workflow for the synthesis and evaluation of a novel PROTAC.
Targeting a Signaling Pathway with a PROTAC
PROTACs can be designed to degrade key proteins in signaling pathways that are dysregulated in diseases such as cancer. For example, a PROTAC could be developed to target a specific kinase in the MAPK/ERK pathway.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anjiechem.com [anjiechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cereblon-Based E3 Ligase Ligand-Linker Conjugate in Preclinical Research
Introduction
E3 ligase Ligand-Linker Conjugate 37 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This conjugate consists of a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker for attachment to a target protein ligand.[1] By assembling a PROTAC, researchers can hijack the cell's natural protein disposal system to selectively degrade proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[2][3]
These application notes will use the well-characterized CRBN-based BET degrader, dBET1 , as a case study to illustrate the preclinical application and evaluation of PROTACs synthesized from components like this compound. dBET1 targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4, for degradation.[4]
Mechanism of Action of a CRBN-Based PROTAC
A CRBN-based PROTAC, such as dBET1, functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another cycle of degradation, acting as a catalyst.[5][6]
References
- 1. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 2. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 3. CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of E3 Ligase Ligand-Linker Conjugate 37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with E3 ligase Ligand-Linker Conjugate 37, a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical building block used in the synthesis of PROTACs. It consists of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase (derived from Thalidomide) and a chemical linker.[1][2] This conjugate is designed to be coupled with a ligand for a specific protein of interest (POI), thereby forming a complete PROTAC molecule that can induce the degradation of that POI.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock of Conjugate 37 into an aqueous buffer. What is the likely cause?
This is a common issue for many PROTACs and their intermediates.[3] The underlying causes are typically:
-
High Lipophilicity and Molecular Weight: PROTAC building blocks are often large, complex molecules that are inherently hydrophobic, leading to poor aqueous solubility.[4][5][6]
-
Solvent Shift: A concentrated stock in a strong organic solvent like DMSO can cause the compound to crash out of solution when diluted into an aqueous medium where it is less soluble.[3]
Q3: What are the main strategies to improve the solubility of Conjugate 37 for in vitro experiments?
There are two primary approaches: formulation strategies and chemical modification.
-
Formulation Strategies: These involve the use of excipients to improve the solubility of the existing molecule without altering its chemical structure. Common methods include using co-solvents, surfactants, or creating amorphous solid dispersions.[4][7][8]
-
Chemical Modification: This involves altering the chemical structure of the linker to enhance its physicochemical properties, such as by incorporating hydrophilic moieties.[9][10]
Q4: Can I just increase the percentage of DMSO in my assay?
While increasing DMSO can help maintain solubility, it is crucial to keep the final concentration as low as possible, ideally below 0.5% and preferably below 0.1% in cell-based assays.[3] Higher concentrations of DMSO can be toxic to cells and may interfere with assay results.
Q5: If I modify the linker of the conjugate to improve solubility, could it negatively impact the final PROTAC's activity?
Yes, this is a critical consideration. The linker is not just a spacer; its length, rigidity, and chemical composition are crucial for the proper formation of the ternary complex (POI-PROTAC-E3 ligase).[9][10] Altering the linker can lead to an unproductive orientation, preventing ubiquitination and degradation of the target protein. Therefore, any modifications must be systematic and carefully evaluated.[10]
Troubleshooting Guide: Improving Solubility
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media).
This guide provides a step-by-step approach to troubleshoot and solve this common solubility issue.
Caption: A workflow for troubleshooting solubility issues with Conjugate 37.
Solution 1: Optimization of Solvent Concentration and Dilution Technique
Before exploring complex formulations, ensure your dilution technique is optimized. A sudden change in solvent polarity is a primary cause of precipitation.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in the aqueous buffer rather than a single large dilution. It is critical to ensure the compound remains in solution at each step.[3]
Solution 2: Employing Co-solvents and Formulation Strategies
For challenging compounds, co-solvents and other excipients can significantly improve solubility.[3][11][12]
| Formulation Strategy | Key Components/Excipients | Suitability | Key Considerations |
| Co-Solvent System | DMSO, PEG300, Ethanol, Propylene Glycol | In vitro assays, early-stage in vivo studies | Must control final solvent concentration to avoid toxicity or off-target effects.[3] |
| Surfactant-Based System | Poloxamer 188, Tween® 80, Sodium Dodecyl Sulfate (SDS) | In vitro dissolution assays, oral formulations | Can improve wetting and dissolution rate.[8] May require careful optimization for cell-based assays. |
| Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit®, Soluplus® | Oral bioavailability studies | Embeds the compound in a polymer matrix to prevent crystallization and enhance dissolution.[4][5][7] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oils (e.g., Capryol™), Surfactants (e.g., Kolliphor®), Co-solvents | Oral bioavailability studies | Forms a micro/nano-emulsion upon gentle agitation in aqueous media.[7] |
Solution 3: Chemical Modification of the Linker
If formulation strategies are insufficient, structural modification may be necessary. This is an advanced strategy typically employed during lead optimization.
-
Incorporate Hydrophilic Linkers: Replacing hydrophobic alkyl chains with more hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can improve aqueous solubility.[9]
-
Introduce Ionizable Groups: Adding basic groups, such as a piperazine (B1678402) ring, into the linker can increase solubility in acidic environments (e.g., physiological pH) through protonation.[13]
Caption: Chemical modification strategies to enhance linker hydrophilicity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Co-solvents
This protocol assesses the solubility of Conjugate 37 in a buffer system containing various co-solvents.
Materials:
-
This compound
-
100% DMSO
-
Co-solvents: PEG300, Propylene Glycol (PG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of Conjugate 37 in 100% DMSO.
-
Prepare Co-solvent Mixtures: Prepare a series of PBS solutions containing different percentages of a co-solvent. For example:
-
PBS + 5% PEG300
-
PBS + 10% PEG300
-
PBS + 5% PG
-
PBS + 10% PG
-
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the co-solvent mixtures. Ensure the final DMSO concentration is kept constant and below 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at 620 nm. An increase in absorbance indicates precipitation.
-
Analysis: The highest concentration of the conjugate that does not show a significant increase in turbidity is considered its kinetic solubility under those conditions.
Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
This protocol describes a small-scale method to prepare an ASD for solubility evaluation.[4][14]
Materials:
-
This compound
-
Polymer: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS)
-
Solvent: Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Dissolution testing apparatus
Procedure:
-
Preparation of ASD: a. Dissolve a specific weight of Conjugate 37 and HPMCAS (e.g., at a 1:4 drug-to-polymer ratio) in a minimal amount of DCM. b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film. d. Further dry the film under vacuum for 24 hours to remove residual solvent. The resulting solid is the ASD.
-
Dissolution Testing: a. Add a known amount of the ASD powder to a vessel containing a stirred buffer (e.g., pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid). b. At various time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium. c. Immediately filter the sample through a 0.22 µm filter to remove any undissolved particles. d. Analyze the concentration of the dissolved conjugate in the filtrate using a suitable analytical method like HPLC-UV.
-
Analysis: Plot the concentration of the conjugate over time. Compare the dissolution profile of the ASD to that of the unformulated (crystalline or amorphous) conjugate. A higher and more sustained concentration indicates successful solubility enhancement.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. longdom.org [longdom.org]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length for Proteolysis Targeting Chimeras (PROTACs). The principles and protocols outlined here are broadly applicable for developing potent and selective degraders, including specific constructs like "E3 ligase Ligand-Linker Conjugate 37."
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule with three components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] The length of the linker is a critical parameter because it dictates the geometry and stability of this complex.[5] An optimal linker length positions the two proteins correctly for efficient transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]
Q2: What are the consequences of a suboptimal linker length?
A2: A suboptimal linker can lead to poor degradation efficacy for several reasons:
-
Too Short: A linker that is too short may cause steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[3][6] This results in the failure to form a stable ternary complex.
-
Too Long: A linker that is too long can lead to an unstable and overly flexible ternary complex.[3] This increased flexibility may result in an unproductive orientation, where the E3 ligase cannot efficiently transfer ubiquitin to the target protein.[6][7]
Q3: Beyond length, what other linker properties should be considered during optimization?
A3: While length is a primary consideration, other linker characteristics are crucial for optimal PROTAC performance. These include:
-
Composition: The chemical makeup of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][6][]
-
Rigidity: The flexibility of the linker influences the conformational dynamics of the ternary complex. More rigid linkers can help pre-organize the PROTAC into a favorable conformation for binding.[6][9]
-
Attachment Points: The points at which the linker connects to the POI and E3 ligase ligands are critical. An incorrect attachment site can disrupt binding to the target proteins or lead to an unproductive ternary complex geometry.[6]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) rather than the essential ternary complex.[11][12] While primarily a concentration-dependent effect, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in the ternary complex can help stabilize it over the binary complexes, potentially mitigating the hook effect.[10]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target and E3 ligase individually, but I observe no significant protein degradation in cells.
This is a common challenge indicating an issue with ternary complex formation or function.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | The linker may not be the correct length to support a stable and productive ternary complex, despite good binary affinities.[13] Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., adding or removing PEG or alkyl units).[13] |
| Unproductive Ternary Complex Geometry | The ternary complex may form, but the spatial orientation of the POI and E3 ligase is not conducive to ubiquitination.[10] Solution: Perform an in vitro or cellular ubiquitination assay to determine if the target is being ubiquitinated. A lack of ubiquitination points to a geometry problem, necessitating linker redesign (length, composition, or attachment points).[10] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations due to its physicochemical properties, which are influenced by the linker.[10][14] Solution: Assess cellular target engagement using techniques like CETSA or NanoBRET.[14] If engagement is low, modify the linker to improve properties like solubility and membrane permeability.[10] |
Problem 2: I'm observing a pronounced "hook effect" at high concentrations, limiting the therapeutic window.
This indicates that at higher concentrations, binary complex formation is outcompeting ternary complex formation.
| Possible Cause | Troubleshooting Step |
| Low Cooperativity | The PROTAC does not sufficiently stabilize the ternary complex over the binary complexes. |
| Solution 1: Perform a wide dose-response experiment to clearly define the optimal concentration range and the onset of the hook effect.[4] | |
| Solution 2: Use biophysical assays like SPR or ITC to directly measure ternary complex formation and cooperativity. This can help correlate the hook effect with ternary complex instability at high concentrations.[10] | |
| Solution 3: Redesign the linker. A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation, which may reduce the hook effect.[9] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic evaluation is necessary to find the "sweet spot" for degradation.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | PEG | 12 | > 5000 | < 10 |
| PROTAC B | PEG | 14 | 150 | ~60 |
| PROTAC C | PEG | 16 | 25 | > 90 |
| PROTAC D | PEG | 18 | 120 | ~70 |
| PROTAC E | PEG | 20 | > 1000 | < 20 |
| Data is illustrative and compiled from general principles found in literature. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation. |
Table 2: Impact of Linker Length on ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | ERα Degradation (DC₅₀) |
| ER-PROTAC 1 | Alkyl | 12 | Reduced efficacy |
| ER-PROTAC 2 | Alkyl | 16 | Optimal |
| ER-PROTAC 3 | Alkyl | 20 | Reduced efficacy |
| Based on findings that a 16-atom linker was optimal for ERα degradation.[15][16] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the standard method for quantifying the reduction in target protein levels.[17][18]
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).[18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.[18]
-
Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the results against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[18][19]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[20][21][]
-
Chip Preparation: Immobilize one of the proteins (e.g., the biotinylated E3 ligase complex) onto a streptavidin-coated sensor chip.[23]
-
Binary Interaction Analysis: To measure the PROTAC-E3 ligase interaction, flow a solution of the PROTAC over the chip surface at various concentrations.[17]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface.[17][20] The binding response will indicate the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetic rate constants (ka, kd) for both binary and ternary interactions. This data can be used to calculate the cooperativity (alpha) of the complex.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is considered the gold standard for measuring the thermodynamics of binding interactions and determining cooperativity.[24][25]
-
Sample Preparation: Prepare purified solutions of the POI, E3 ligase, and PROTAC in the same buffer.
-
Experiment Setup: Load one component (e.g., the POI) into the sample cell. Load the PROTAC into the injection syringe.
-
Titration 1 (Binary): Titrate the PROTAC into the POI solution to measure the binary binding thermodynamics.
-
Titration 2 (Ternary): To measure ternary complex formation, saturate the POI solution with the E3 ligase and then titrate in the PROTAC.
-
Data Analysis: The heat changes upon each injection are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). Comparing the binding affinity of the PROTAC to the POI in the absence and presence of the E3 ligase allows for the calculation of cooperativity.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker length optimization.
Caption: The impact of PROTAC concentration on complex formation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. o2hdiscovery.co [o2hdiscovery.co]
- 23. benchchem.com [benchchem.com]
- 24. Ternary complex formation - Profacgen [profacgen.com]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Stability and Performance of PROTACs Derived from E3 Ligase Ligand-Linker Conjugate 37
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability-related challenges encountered when using E3 ligase Ligand-Linker Conjugate 37 in the synthesis and application of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a key chemical intermediate for the development of PROTACs. It consists of a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker.[1] This conjugate is designed to be coupled with a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC that can induce the degradation of that protein. The stability of the final PROTAC molecule, as well as the ternary complex it forms with the POI and CRBN, is critical for its efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of a PROTAC synthesized using Conjugate 37?
A1: The overall stability and efficacy of the resulting PROTAC are influenced by several factors:
-
Chemical Stability of the PROTAC Molecule: The intrinsic chemical stability of the final PROTAC molecule in the experimental medium. Instability can lead to reduced effective concentration.
-
Ternary Complex Stability: The stability of the cooperative complex formed between the PROTAC, the target protein (POI), and the CRBN E3 ligase.[2] The linker composition and length, as well as the specific interactions of the ligands, play a crucial role here.[3]
-
Binary Complex Formation: The relative stability of the binary complexes (PROTAC-POI and PROTAC-CRBN) versus the ternary complex. Overly stable binary complexes can lead to the "hook effect" at high PROTAC concentrations, reducing degradation efficiency.[2]
Q2: How does the linker component of Conjugate 37 impact the stability and function of the final PROTAC?
A2: The linker is a critical determinant of PROTAC efficacy. It influences:
-
Ternary Complex Conformation: The length, rigidity, and attachment points of the linker dictate the relative orientation of the POI and E3 ligase in the ternary complex. This geometry is crucial for effective ubiquitination of the target protein.
-
Physicochemical Properties: The linker affects the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[2][3]
-
Selectivity: The linker can influence which proteins are presented for ubiquitination, thereby affecting the selectivity of the PROTAC.[2]
Q3: What is the "hook effect" and how can it be mitigated when using a PROTAC derived from Conjugate 37?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (one PROTAC molecule binding to the target and another to the E3 ligase, but not in a ternary complex) rather than the productive ternary complex required for degradation.[2]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This is essential to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]
-
Test Lower Concentrations: Operate in the nanomolar to low micromolar range to find the optimal concentration for maximal degradation.[2]
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with PROTACs synthesized from Conjugate 37.
Issue: The PROTAC is not causing degradation of the target protein.
This is a common issue that can stem from several stability-related factors. The following workflow can help diagnose the problem.
Data Presentation: Biophysical Assays for Stability Assessment
The formation and stability of the ternary complex are paramount for PROTAC function. Various biophysical techniques can provide quantitative data on these interactions.
| Assay Technique | Measures | Information Provided |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics | Binding affinity (KD), association (ka) and dissociation (kd) rates of binary and ternary complexes.[4] |
| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding | Thermodynamic profile (enthalpy, entropy), binding affinity (KD), and stoichiometry of interactions.[4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity of labeled molecules | Ternary complex formation in solution; can be used to determine the concentration at which 50% of the complex is formed (TC50).[2] |
| Cellular Thermal Shift Assay (CETSA) | Protein thermal stability | Target engagement in cells. Ligand binding stabilizes the protein, leading to a higher melting temperature. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if the PROTAC binds to and stabilizes the target protein in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells and treat them with the PROTAC (at various concentrations) or a vehicle control for a specified time.
-
Heating: After treatment, harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation of unbound proteins.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein quantification methods. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement and stabilization.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the ternary complex formed by the PROTAC is productive, i.e., it can lead to the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1 complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
The PROTAC molecule (or vehicle control)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands in the PROTAC-treated lane, corresponding to the addition of ubiquitin moieties, indicates successful ubiquitination.
References
Technical Support Center: Overcoming Off-Target Effects with E3 Ligase Ligand-Linker Conjugate 37
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing E3 Ligase Ligand-Linker Conjugate 37 and derivative PROTACs. The content is structured to address specific experimental challenges, with a focus on mitigating off-target effects. For illustrative purposes, we will use the well-characterized BRD4-degrading PROTAC, dBET1, as an exemplary molecule, as it incorporates a thalidomide-based ligand similar to that in Ligand-Linker Conjugate 37 to recruit the E3 ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide-based ligand that specifically binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker.[1] Researchers can conjugate a ligand for their protein of interest (POI) to this linker, creating a heterobifunctional PROTAC that induces the degradation of the POI via the ubiquitin-proteasome system.
Q2: What are the common off-target effects associated with PROTACs derived from Ligand-Linker Conjugate 37?
A2: PROTACs utilizing thalidomide-based CRBN ligands can exhibit two main types of off-target effects:
-
Degradation of CRBN Neosubstrates: The thalidomide (B1683933) moiety itself can induce the degradation of endogenous CRBN substrates, most notably the Ikaros family transcription factors IKZF1 and IKZF3.[2][3] This is a known biological effect of immunomodulatory drugs (IMiDs) like thalidomide.
-
Off-target degradation due to the POI ligand: The ligand for your protein of interest may have affinity for other proteins, leading to their unintended degradation.
Q3: My proteomics data shows degradation of my target protein, but also of IKZF1 and IKZF3. Is this expected?
A3: Yes, this can be an expected off-target effect. Thalidomide and its derivatives are known to recruit IKZF1 and IKZF3 to the CRBN E3 ligase, leading to their ubiquitination and degradation.[2][3][4][5] While some studies on specific PROTACs like dBET1 did not initially report Ikaros degradation, it is a possibility that should be monitored in your experiments, especially in immune cells where IKZF1 and IKZF3 are highly expressed.
Q4: I'm observing the "hook effect" with my PROTAC. What is it and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[6] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.
Q5: My PROTAC is not inducing degradation of my target protein. What are the potential reasons?
A5: Lack of degradation can be due to several factors:
-
Poor cell permeability: The physicochemical properties of your PROTAC might prevent it from efficiently crossing the cell membrane.
-
Insufficient E3 ligase expression: The cell line you are using may not express sufficient levels of CRBN.
-
Inability to form a stable ternary complex: The linker length or geometry might not be optimal for the formation of a stable and productive complex between your target protein, the PROTAC, and CRBN.
-
Compound instability: Your PROTAC may be unstable in the cell culture medium or inside the cells.
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
| Possible Cause | Suggested Solution |
| Poor cell permeability | Perform a cellular uptake assay to confirm that the PROTAC is entering the cells. Consider optimizing the linker to improve physicochemical properties. |
| Low CRBN expression | Confirm CRBN expression in your cell line by Western Blot. If expression is low, consider using a different cell line with higher CRBN levels. |
| Inefficient ternary complex formation | Perform a co-immunoprecipitation (co-IP) experiment to assess the formation of the ternary complex. If the complex is not forming, consider redesigning the PROTAC with different linker lengths or attachment points. |
| Compound instability | Assess the stability of your PROTAC in cell culture media over time using LC-MS. |
| "Hook effect" | Perform a wide dose-response experiment (e.g., from 1 nM to 10 µM) to identify the optimal concentration for degradation. |
Problem 2: Significant off-target protein degradation observed in proteomics.
| Possible Cause | Suggested Solution |
| Degradation of CRBN neosubstrates (e.g., IKZF1, IKZF3) | This is an inherent property of the thalidomide ligand. If this is a concern for your biological question, consider using a different E3 ligase system. |
| Non-specific binding of the target protein ligand | Validate the specificity of your target ligand. If it has known off-targets, the PROTAC will likely degrade them as well. Consider using a more specific ligand for your protein of interest. |
| High PROTAC concentration | High concentrations can sometimes lead to increased off-target effects. Determine the minimal effective concentration from your dose-response curve and use that for your experiments. |
Data Presentation: Exemplary PROTAC (dBET1)
The following tables summarize quantitative data for the BRD4-degrading PROTAC, dBET1.
Table 1: Degradation Activity of dBET1
| Parameter | Value | Cell Line | Reference |
| EC50 (BRD4 degradation) | 430 nM | SUM149 (Breast Cancer) | [6] |
| Dmax (Maximum Degradation) | >85% | MV4;11 (AML) | [6] |
Table 2: Selectivity Profile of dBET1 from Quantitative Proteomics
| Protein | Effect of dBET1 Treatment | Reference |
| BRD4 | Significant Degradation | [6] |
| BRD2 | Significant Degradation | [6] |
| BRD3 | Significant Degradation | [6] |
| IKZF1/IKZF3 | Not reported as significantly degraded in the primary proteomics study | [6] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is for assessing the degradation of a target protein (e.g., BRD4) after treatment with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with a range of PROTAC concentrations for the desired time (e.g., 18 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western Blot (e.g., anti-BRD4, anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for both the target protein (e.g., BRD4) and the E3 ligase (CRBN). The presence of CRBN in the BRD4 immunoprecipitate indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a CRBN ligand.
Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in conjugating E3 ligase Ligand-Linker Conjugate 37 to a target ligand
Welcome to the technical support center for challenges in conjugating E3 ligase Ligand-Linker Conjugates to a target ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when conjugating an E3 ligase ligand-linker to a target ligand?
A1: Researchers often face several challenges during the synthesis and purification of PROTAC molecules. These include low reaction yields, the formation of side products, and difficulties in purifying the final conjugate.[1][2] Additionally, the resulting PROTACs can exhibit poor aqueous solubility and cell permeability due to their high molecular weight and increased polar surface area.[1][2][3][4]
Q2: Why is the choice of E3 ligase and its corresponding ligand critical for my experiment?
A2: The selection of the E3 ligase is crucial as its expression can vary across different cell lines and tissues.[5][6] For a PROTAC to be effective, the recruited E3 ligase must be expressed in the same cellular compartment as the target protein.[7] Currently, a limited number of E3 ligases, such as CRBN, VHL, IAPs, and MDM2, have well-characterized ligands suitable for PROTAC development.[4][8]
Q3: How does the linker component influence the final PROTAC molecule?
A3: The linker plays a critical role in a PROTAC's efficacy by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and attachment points of the linker are key parameters that often require optimization to achieve potent protein degradation.[8][9]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the efficacy of the PROTAC decreases at higher concentrations. This is due to the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) which compete with the formation of the desired ternary complex.[4] To mitigate this, it is essential to perform a dose-response curve to identify the optimal concentration range for your PROTAC.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of Final Conjugate
Low yields are a common issue in the multi-step synthesis of complex molecules like PROTACs.[1][2]
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reaction | Optimize reaction conditions (temperature, reaction time, solvent, and coupling reagents). Consider using alternative coupling chemistries such as click chemistry for higher efficiency. |
| Starting Material Instability | Ensure the stability of the E3 ligase ligand-linker and the target ligand under the reaction conditions. Use fresh, high-purity starting materials. |
| Side Reactions | Protect reactive functional groups on the E3 ligase ligand, linker, or target ligand that are not involved in the desired conjugation. |
| Purification Losses | Optimize the purification method. Reverse-phase HPLC is commonly used, and optimization of the gradient and column chemistry can improve recovery. |
Problem 2: Poor Solubility of the PROTAC
PROTACs often have high molecular weights and poor physicochemical properties, leading to low solubility.[3][4]
| Possible Cause | Suggested Solution |
| High Molecular Weight and Lipophilicity | Modify the linker by incorporating polar functional groups or polyethylene (B3416737) glycol (PEG) chains to enhance solubility.[10] |
| Aggregation | Screen different buffer conditions (pH, ionic strength) to identify a formulation that minimizes aggregation. |
| Suboptimal Physicochemical Properties | During the design phase, consider computational predictions of solubility and other drug-like properties to guide the selection of linkers and ligands. |
Problem 3: Lack of Target Protein Degradation
If your PROTAC does not induce degradation of the target protein, several factors could be at play.
| Possible Cause | Suggested Solution |
| Low Endogenous E3 Ligase Expression | Confirm the expression level of the recruited E3 ligase in your cell line using Western Blot or qPCR.[5] If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| Poor Cell Permeability | The large size of PROTACs can hinder their ability to cross cell membranes.[3] Optimize the linker to improve permeability or consider using cell-penetrating peptides. |
| Unstable Ternary Complex | The linker length and composition are critical for the formation of a stable ternary complex. Synthesize a library of PROTACs with different linkers to identify the optimal geometry. |
| Incorrect PROTAC Confirmation | Verify the identity and purity of your synthesized PROTAC using analytical techniques such as LC-MS and NMR. |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Mediated Conjugation
This protocol describes a common method for conjugating an amine-containing target ligand to an E3 ligase ligand-linker with a carboxylic acid functional group, activated as an N-Hydroxysuccinimide (NHS) ester.
-
Activation of Carboxylic Acid:
-
Dissolve the E3 ligase ligand-linker conjugate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the formation of the NHS-ester by TLC or LC-MS.
-
-
Conjugation to Target Ligand:
-
Dissolve the amine-containing target ligand (1.2 equivalents) in a suitable buffer (e.g., PBS pH 7.4) or an anhydrous polar aprotic solvent with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Add the activated E3 ligase ligand-linker NHS-ester solution dropwise to the target ligand solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, filter to remove any precipitated urea (B33335) byproduct (if DCC was used).
-
Purify the crude product using reverse-phase HPLC to obtain the final PROTAC conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.
-
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for the synthesis and purification of a PROTAC molecule.
Caption: A troubleshooting decision tree for experiments showing low or no target protein degradation.
References
- 1. acs.org [acs.org]
- 2. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
Technical Support Center: Refining Experimental Conditions for E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with E3 ligase ligand-linker conjugates, with a focus on a representative molecule, Conjugate 37, used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is an E3 Ligase Ligand-Linker Conjugate?
An E3 ligase ligand-linker conjugate is a key chemical building block used in the synthesis of PROTACs.[1][][3] It consists of a molecule that binds to a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN), von Hippel-Lindau (VHL), or Inhibitors of Apoptosis Proteins (IAPs)) connected to a chemical linker.[][4][5] This conjugate is then coupled to a ligand for a specific protein of interest (POI) to create a heterobifunctional PROTAC molecule. The resulting PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][6][7]
Q2: How do I choose the right E3 ligase ligand-linker conjugate for my target protein?
The selection of an E3 ligase ligand-linker conjugate is a critical step in PROTAC design.[5] Factors to consider include:
-
E3 Ligase Expression: The chosen E3 ligase should be expressed in the cell type or tissue where the target protein is located.
-
Linker Type and Length: The linker's length and composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8] Empirical testing of different linker lengths and compositions is often necessary.
-
Chemical Compatibility: The reactive group on the linker must be compatible with the functional groups on your target protein ligand for efficient conjugation.
Q3: My PROTAC, synthesized with Conjugate 37, is not degrading the target protein. What are the possible reasons?
Several factors can contribute to a lack of target protein degradation. Here are some common troubleshooting steps:
-
Confirm Ternary Complex Formation: The formation of a stable ternary complex is essential for PROTAC activity. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm complex formation.
-
Optimize PROTAC Concentration: The "hook effect" is a known phenomenon in PROTAC experiments where high concentrations can inhibit ternary complex formation and reduce degradation. A dose-response experiment with a wide range of concentrations is recommended.
-
Check E3 Ligase Availability: Ensure that the E3 ligase targeted by your conjugate is present and active in your experimental system. You can verify its expression by Western blot.
-
Assess Cell Permeability: The PROTAC must be able to penetrate the cell membrane to reach its intracellular target. Poor cell permeability can be a reason for lack of activity.
-
Verify Proteasome Function: The ubiquitin-proteasome system must be functional for the PROTAC to work. A proteasome inhibitor (e.g., MG132) can be used as a control to confirm that the observed degradation is proteasome-dependent.
Q4: I am observing off-target effects with my PROTAC. How can I minimize them?
Off-target effects can arise from the PROTAC binding to other proteins. To mitigate this:
-
Improve Ligand Specificity: The ligands for both the target protein and the E3 ligase should be highly specific.
-
Modify the Linker: The linker can influence the overall shape and binding properties of the PROTAC. Altering the linker may reduce off-target binding.
-
Perform Proteomics Profiling: Unbiased proteomics can help identify unintended protein degradation, providing insights into off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low yield of PROTAC during synthesis | Inefficient coupling reaction between the E3 ligase ligand-linker conjugate and the target protein ligand. | Optimize the reaction conditions (e.g., catalyst, solvent, temperature). Ensure the purity and reactivity of both starting materials. |
| PROTAC is insoluble | Poor physicochemical properties of the final PROTAC molecule. | Modify the linker to include more soluble moieties (e.g., PEGs).[8] Test different formulation strategies. |
| No target protein degradation observed in Western blot | Failure to form a productive ternary complex. | Confirm binary binding of the PROTAC to the target protein and the E3 ligase. Perform biophysical assays to assess ternary complex formation. |
| Low cell permeability of the PROTAC. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). | |
| Inactive ubiquitin-proteasome system. | Use a positive control PROTAC known to work in your cell line. Include a proteasome inhibitor control. | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of unproductive binary complexes at high PROTAC concentrations. | Perform a detailed dose-response curve to identify the optimal concentration range for degradation. |
| Cell toxicity observed | Off-target effects of the PROTAC or its metabolites. | Perform a cell viability assay (e.g., MTT assay). Conduct proteomics analysis to identify off-target degradation. |
| The target protein is essential for cell survival. | This may be an expected outcome if the target is critical for cell function. |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction in target protein levels in cells treated with a PROTAC.[5]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest (dissolved in a suitable solvent like DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 2: Ternary Complex Formation Analysis (Surface Plasmon Resonance - SPR)
This protocol helps to assess the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant target protein and E3 ligase
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the purified E3 ligase onto the surface of an SPR sensor chip.
-
PROTAC Binding: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the interactions.
Data Presentation
Table 1: Hypothetical Performance Data for a PROTAC Synthesized with Conjugate 37
| Parameter | Value |
| DC50 (Degradation Concentration 50) | 50 nM |
| Dmax (Maximum Degradation) | >90% |
| Binding Affinity (Kd) to Target Protein | 100 nM |
| Binding Affinity (Kd) to E3 Ligase | 200 nM |
| Ternary Complex Cooperativity (α) | >1 (Positive) |
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugate 37
Welcome to the technical support center for E3 Ligase Ligand-Linker Conjugate 37. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimental outcomes. While "Conjugate 37" is used as a specific example, the principles and guidance provided here are broadly applicable to the class of proteolysis-targeting chimeras (PROTACs) and their components.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC synthesized using Conjugate 37?
A PROTAC is a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery.[1][2] It consists of three parts: a ligand that binds your target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Conjugate 37 provides the E3 ligase ligand and the linker, to which you attach your specific POI ligand. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[1][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[1][5]
Q2: My final PROTAC molecule, synthesized from Conjugate 37, has poor aqueous solubility. What are the common causes and solutions?
Poor solubility is a frequent challenge with PROTACs, which are often large molecules that fall "beyond the Rule of Five" (bRo5).[6][7][8] This can hinder formulation, administration, and ultimately, therapeutic efficacy.[5][6]
Common Causes:
-
High Molecular Weight and Lipophilicity: The combined size and hydrophobic nature of the POI ligand, E3 ligand, and linker can lead to low aqueous solubility.[3][6]
-
Linker Composition: Highly aliphatic or aromatic linkers can decrease solubility.
Troubleshooting Steps:
-
Formulation Optimization: Test various formulation vehicles to improve solubility. For preclinical studies, co-solvents like DMSO, PEG, or Tween 80 are often used.[9]
-
Linker Modification: If you are still in the design phase, consider synthesizing a version with a more hydrophilic linker. Incorporating elements like polyethylene (B3416737) glycol (PEG) chains can improve solubility.[10][11]
-
Prodrug Strategies: Masking polar groups with lipophilic, cleavable moieties can sometimes improve properties like permeability, though this is an advanced strategy.[12]
-
pH Adjustment: Assess the solubility of your compound at different pH values, as ionizable groups can significantly impact solubility.
Q3: I am observing a "hook effect" in my dose-response experiments. What is it and how can I address it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at very high concentrations.[5][13][14] This results in a characteristic bell-shaped or U-shaped dose-response curve.[14][15]
Mechanism: At optimal concentrations, the PROTAC efficiently forms the productive ternary complex (POI-PROTAC-E3 Ligase). However, at excessive concentrations, the PROTAC can independently saturate both the POI and the E3 ligase, leading to the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3 Ligase).[13][14] These binary complexes compete with the formation of the ternary complex, reducing degradation efficiency.
How to Address It:
-
Titration is Key: Ensure you test a wide range of concentrations, including lower doses, to fully characterize the dose-response curve and identify the optimal concentration for maximum degradation (Dmax) and the concentration for half-maximal degradation (DC50).[16][17]
-
Data Modeling: Use appropriate curve-fitting models that can account for a biphasic response, rather than standard sigmoidal models which can misestimate potency and efficacy.[14][16]
Q4: What is the importance of the linker, and how does its length and composition affect my experiment?
The linker is not just a spacer; it is a critical determinant of PROTAC efficacy.[11][18][19] Its length, composition (e.g., PEG vs. alkyl), rigidity, and attachment points all profoundly influence the stability and geometry of the ternary complex.[4][11][20]
-
Too Short: A short linker may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[4][10][11]
-
Too Long: A long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[4][10][11]
-
Composition: The linker's chemical nature affects crucial physicochemical properties like solubility, cell permeability, and metabolic stability.[10][11] For example, PEG linkers are often used to increase hydrophilicity.[10]
If you are not observing degradation, and you have confirmed target engagement, it may be necessary to synthesize derivatives of your PROTAC using conjugates with different linker lengths or compositions.[4][20]
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of action for a PROTAC derived from Conjugate 37.
Caption: General experimental workflow for validating a new PROTAC.
Troubleshooting Guides
Guide 1: No or Weak Target Degradation Observed
This is one of the most common experimental hurdles. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting decision tree for lack of protein degradation.
Guide 2: Inconsistent Western Blot Results
Inconsistent band intensities or multiple unexpected bands can obscure degradation data.
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Bands | 1. Primary antibody concentration too high.2. Insufficient blocking.3. Insufficient washing. | 1. Titrate the primary antibody to find the optimal concentration.2. Increase blocking time or try a different blocking buffer (e.g., BSA vs. milk).[21]3. Increase the number or duration of wash steps.[21] |
| Weak or No Signal for Target Protein | 1. Insufficient protein loaded.2. Low expression of the target protein in the cell line.3. Poor antibody affinity or inactivity. | 1. Ensure accurate protein quantification (BCA/Bradford) and load at least 20-30 µg of total protein per lane.[22]2. Confirm target expression with a positive control lysate.[22][23]3. Test the antibody with a positive control; consider trying a different validated antibody.[21] |
| Multiple Bands / Smeared Appearance Below Target | 1. Protein degradation during sample preparation.2. Protein aggregation. | 1. Always use fresh lysis buffer with a protease inhibitor cocktail.[22][24][25] Keep samples on ice at all times.[24][25]2. Avoid boiling samples if aggregation is suspected; heat at 70°C for 10-20 minutes instead.[21][25] |
Quantitative Data Summary
The efficacy of a PROTAC is typically defined by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation). The optimal linker is highly dependent on the specific POI and E3 ligase pair.[4][19] The following table provides hypothetical data illustrating the importance of linker length optimization.
| PROTAC Construct | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | PEG, 4 units | 150 | 55 | 0.8 |
| PROTAC-B | PEG, 6 units | 25 | 92 | 1.2 |
| PROTAC-C | PEG, 8 units | 95 | 81 | 1.1 |
| PROTAC-D | Alkyl, 8 carbons | 450 | 40 | 0.5 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol directly measures the reduction in target protein levels following PROTAC treatment.[1][26]
1. Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7, HeLa) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of your PROTAC (derived from Conjugate 37) in culture media. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate old media, add the PROTAC-containing media, and incubate for a set time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][22]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[1][26]
3. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Heat samples at 95-100°C for 5-10 minutes (or 70°C if aggregation is a concern).[25]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for your POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three more times with TBST.
4. Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[26]
-
Quantify the band intensities for your POI and the loading control using software like ImageJ.
-
Normalize the POI signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the percent degradation.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. excelra.com [excelra.com]
- 3. contractpharma.com [contractpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. Western blot troubleshooting guide! [jacksonimmuno.com]
- 24. benchchem.com [benchchem.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
validating the degradation of a target protein by a E3 ligase Ligand-Linker Conjugate 37 PROTAC
A Comparative Analysis of the BRD4 Degrader, dBET1
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. This guide provides a comprehensive comparison and detailed methodologies for validating the degradation of a target protein, using the well-characterized BRD4-targeting PROTAC, dBET1, as a primary example. For comparative purposes, data for the alternative BRD4 degrader, MZ1, is also included.
dBET1 is a heterobifunctional molecule that consists of a ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By inducing proximity between BRD4 and CRBN, dBET1 triggers the ubiquitination and subsequent proteasomal degradation of BRD4.[1]
Comparative Performance of BRD4 Degraders
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize the comparative performance of dBET1 and MZ1, a VHL-recruiting BRD4 degrader, in various cancer cell lines.
Table 1: Comparative Degradation Potency (DC50) of dBET1 and MZ1 for BRD4
| Cell Line | Cancer Type | dBET1 DC50 (µM) | MZ1 DC50 (µM) | Reference |
| A549 | Lung Carcinoma | < 0.01 | ~0.1 - 1 | [1] |
| HCT116 | Colorectal Carcinoma | ~0.01 - 0.1 | ~0.1 - 1 | [1] |
| HeLa | Cervical Cancer | ~0.01 - 0.1 | ~0.1 - 1 | [1] |
| MM.1S | Multiple Myeloma | < 0.01 | ~0.1 - 1 | [1] |
| NB4 | Acute Promyelocytic Leukemia | Not explicitly stated | Not explicitly stated | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Not explicitly stated | Not explicitly stated | [1] |
| MV-4-11 | Acute Myeloid Leukemia | Not explicitly stated | Not explicitly stated | [1] |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated | Not explicitly stated | [1] |
Note: Some values are estimations based on graphical data presented in the source.[1]
Table 2: Comparative Anti-proliferative Activity (IC50) of dBET1 and MZ1
| Cell Line | Cancer Type | dBET1 IC50 (µM) | MZ1 IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | ~1 - 10 | < 1 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | ~1 - 10 | < 1 | [1] |
| MV4-11 | Acute Myeloid Leukemia | ~1 - 10 | < 1 | [1] |
| K562 | Chronic Myeloid Leukemia | > 10 | ~1 - 10 | [1] |
Data extracted and compiled from a study on AML cell lines.[1]
Mechanism of Action and Downstream Effects
The primary mechanism of action for dBET1 is the formation of a ternary complex between BRD4, dBET1, and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of BRD4.[1] A critical downstream effector of BRD4 is the proto-oncogene c-MYC. Degradation of BRD4 by dBET1 leads to a significant reduction in c-MYC protein and mRNA levels, contributing to its anti-proliferative effects.[2]
Experimental Protocols for Validation
Accurate validation of PROTAC-mediated protein degradation requires robust experimental methodologies. The following are key protocols for assessing the activity of dBET1.
Western Blot for BRD4 Degradation
This is the most fundamental assay to quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MV-4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-range of dBET1 (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle control.
Immunoprecipitation and Ubiquitination Assay
This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with dBET1 and a vehicle control. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
2. Immunoprecipitation of BRD4:
-
Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
-
The presence of a high molecular weight smear in the dBET1-treated sample indicates ubiquitination of BRD4.
Downstream Signaling Pathway
The degradation of BRD4 by dBET1 has significant consequences on downstream signaling pathways, most notably the suppression of c-MYC, a key driver of cell proliferation and survival in many cancers.
References
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation: Featuring Ligand-Linker Conjugate 37
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides an objective comparison of E3 Ligase Ligand-Linker Conjugate 37, a Cereblon (CRBN) recruiting molecule, with other prominent E3 ligase ligands. We present supporting experimental data, detailed methodologies for key comparative experiments, and visual diagrams to elucidate critical pathways and workflows.
This compound is a key intermediate for the synthesis of PROTAC molecules, comprising the CRBN ligand thalidomide (B1683933) attached to a linker.[1] CRBN is one of the most extensively utilized E3 ligases in PROTAC development, alongside the von Hippel-Lindau (VHL) E3 ligase.[2][3] This guide will focus on comparing the performance of thalidomide-based ligands with ligands for VHL, as well as providing context on ligands for MDM2 and IAP E3 ligases.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is critically dependent on the binding affinity of the E3 ligase ligand for its target ligase. This affinity is a key determinant in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. The dissociation constant (Kd) is a common metric used to quantify this binding affinity, with a lower Kd value indicating a stronger interaction.
Below is a summary of the binding affinities for commonly used E3 ligase ligands.
| E3 Ligase | Ligand | Binding Affinity (Kd) | Assay Method |
| CRBN | Thalidomide | ~250 nM[4] | Not Specified |
| Lenalidomide | ~178 - 640 nM[4][5] | ITC, Not Specified | |
| Pomalidomide | ~157 nM[4] | Not Specified | |
| VHL | VH-032 | 185 nM[6][7] | Not Specified |
| MDM2 | Nutlin-3 (inhibitor used as a base for PROTAC ligands) | (Potent inhibitor, Kd often in nM range for p53 interaction)[8] | Various |
| IAP | AVPI mimetics (e.g., SMAC mimetics) | (Varies, can be in the nM range) | Various |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the workflows for key experimental assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. scienceopen.com [scienceopen.com]
assessing the specificity of E3 ligase Ligand-Linker Conjugate 37-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The specificity of a PROTAC is paramount to its therapeutic success, minimizing off-target effects and ensuring patient safety. This guide provides a comparative analysis of the specificity of PROTACs based on different E3 ligase recruiters, with a focus on a representative Cereblon (CRBN)-based PROTAC, herein referred to as PROTAC-37 , and a Von Hippel-Lindau (VHL)-based alternative.
For the purpose of this illustrative guide, we will use the well-characterized BRD4-targeting PROTACs as a model system. PROTAC-37 will be representative of CRBN-based degraders like dBET1 and ARV-825, while the VHL-based alternative will be represented by well-studied PROTACs such as MZ1 and ARV-771. Bromodomain-containing protein 4 (BRD4) is a key epigenetic regulator and a validated therapeutic target in oncology.
Quantitative Comparison of PROTAC Performance
The efficacy and specificity of PROTACs are quantitatively assessed by several key parameters. The half-maximal degradation concentration (DC50) indicates the potency of the PROTAC in degrading the target protein, while the maximum degradation level (Dmax) reflects the extent of degradation. Selectivity is often evaluated by comparing the degradation of the intended target to that of other related or unrelated proteins.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC-37 (dBET1) | CRBN | BRD4 | HeLa | ~3 nM | >95% | [1] |
| PROTAC-37 (ARV-825) | CRBN | BRD4 | Burkitt's Lymphoma (BL) | < 1 nM | Not Reported | [2] |
| VHL-based (MZ1) | VHL | BRD4 | HeLa | ~13 nM | >95% | [1] |
| VHL-based (ARV-771) | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported | [2] |
Table 2: Selectivity Profile of BRD4-Targeting PROTACs
| PROTAC | Primary Target | Off-Target Effects | Method of Analysis | Reference |
| PROTAC-37 (dBET1) | BRD2, BRD3, BRD4 (pan-BET) | Minimal off-targets outside of BET family | Quantitative Proteomics (MS) | [3] |
| VHL-based (MZ1) | BRD4 (preferential) | Degrades BRD2 and BRD3 to a lesser extent | Quantitative Proteomics (MS) | [3] |
Experimental Protocols
Accurate assessment of PROTAC specificity relies on a suite of robust experimental methodologies. The following are detailed protocols for key assays.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the crucial first step in PROTAC-mediated degradation.[4][5]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged donor protein (e.g., target protein) and a HaloTag®-tagged acceptor protein (e.g., E3 ligase) labeled with a fluorescent ligand.[6] PROTAC-induced proximity of the donor and acceptor results in energy transfer and a detectable BRET signal.[7]
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc-target protein fusion and the HaloTag-E3 ligase fusion. Incubate for 24-48 hours.
-
Cell Plating: Seed the transfected cells into a 384-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To differentiate between ternary complex formation and degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells and incubate for 2-4 hours.
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[7]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 (half-maximal effective concentration for complex formation) and Bmax (maximum BRET signal).
Western Blotting for Protein Degradation
Western blotting is a standard technique to directly measure the reduction in the levels of the target protein in response to PROTAC treatment.[8][9]
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax.[9]
Quantitative Mass Spectrometry for Off-Target Analysis
Global proteomics using mass spectrometry is the gold standard for unbiased, proteome-wide assessment of PROTAC selectivity.[10][11]
Principle: This technique quantifies the relative abundance of thousands of proteins in cells treated with the PROTAC versus a vehicle control. Significant downregulation of proteins other than the intended target indicates off-target effects.
Methodology:
-
Cell Culture and Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. Calculate the fold change in protein abundance between the PROTAC-treated and control samples. Proteins with a significant negative fold change and a low p-value are potential off-targets that require further validation.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for PROTAC-37 inducing the degradation of a target protein.
Caption: Experimental workflow for assessing the specificity of a PROTAC candidate.
Caption: Simplified signaling pathway of BRD4 and its disruption by PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. selvita.com [selvita.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking E3 ligase Ligand-Linker Conjugate 37 against other linker technologies
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically influenced by the strategic choice of its constituent parts: the E3 ligase ligand, the target protein binder, and the intervening linker. This guide provides a comprehensive comparison of different linker technologies when conjugated with a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, a common strategy in PROTAC development. While direct benchmarking data for a specific proprietary product like "E3 ligase Ligand-Linker Conjugate 37" is not publicly available, this guide will utilize performance data from well-characterized, publicly disclosed PROTACs to objectively compare the impact of different linker classes on degradation efficiency.
This compound is described as a pre-synthesized building block consisting of a thalidomide-based ligand, which recruits the CRBN E3 ubiquitin ligase, attached to a chemical linker.[1] Such conjugates are instrumental in streamlining the synthesis of PROTACs by providing a ready-to-use E3 ligase recruiting module. The nature of the linker—its length, composition, and rigidity—plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the potency and efficacy of the degrader.[2]
Comparative Performance of Linker Technologies
The following data, summarized from studies on PROTACs targeting the BRD4 protein, illustrates the impact of different linker technologies on degradation performance, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG-based | BRD4 | 0.1 - 0.3 | >90 | [3] |
| PROTAC 2 | Lenalidomide (B1683929) | Not Specified | BRD4 | pM range | >90 | [3] |
| Degrader 86 | Lenalidomide/Thalidomide | PEG or Alkyl (6-19 atoms) | BRD4 | Not Specified | Not Specified | [4] |
| Compound 21 | Lenalidomide/Pomalidomide | Not Specified | BRD4 | IC50 = 41.8 (BD1 binding) | >50 (at 1µM) | [5] |
| AT1 | Thalidomide | PEG | BRD4 | Not Specified | Effective Degrader | [6] |
Data Interpretation: The presented data, while not a direct head-to-head comparison, highlights that both Polyethylene Glycol (PEG) and alkyl-based linkers can be effectively utilized to generate potent BRD4 degraders with thalidomide-based CRBN ligands.[3][4][6] The choice between different linker types and lengths is highly dependent on the specific target protein and often requires empirical optimization to achieve the desired degradation profile.[2] Studies have also shown that modifications to the E3 ligase ligand itself, such as using lenalidomide or pomalidomide, can significantly impact the potency of the resulting PROTAC.[3][5]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and comparison of different linker technologies. Below are detailed methodologies for key experiments in PROTAC development.
Western Blot for Protein Degradation
This is a standard assay to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN)
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blot reagents as described above
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching and Analysis: Stop the reactions by adding Laemmli sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.
-
Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase and target protein
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to measure their direct binding affinity. In a separate experiment, inject the target protein over a fresh E3 ligase-immobilized surface to check for non-PROTAC-dependent interaction.
-
Ternary Complex Analysis: Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex. Fit the sensorgrams to appropriate binding models to determine the association and dissociation rates, and the overall affinity of the ternary complex.[3]
Quantitative Proteomics for Off-Target Analysis
This unbiased approach identifies unintended protein degradation caused by the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC of interest and vehicle control
-
Reagents for cell lysis, protein digestion, and peptide cleanup
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion and Peptide Preparation: Digest the proteins into peptides (e.g., with trypsin) and label them with isobaric tags if performing multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting.[8][9]
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing different E3 ubiquitin ligase ligands, with a focus on the widely used Cereblon (CRBN) and von Hippel-Lindau (VHL) recruiters. As "E3 ligase Ligand-Linker Conjugate 37" is a thalidomide-based CRBN ligand conjugate, this guide will use the well-characterized CRBN-recruiting PROTAC, dBET1, as a representative for comparison against the VHL-recruiting PROTAC, MZ1. Both dBET1 and MZ1 target the bromodomain and extra-terminal domain (BET) family protein BRD4, providing a direct basis for evaluating the impact of E3 ligase selection on protein degradation performance.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
References
Validating the Mechanism of Action of an E3 Ligase Ligand-Linker Conjugate: A Comparative Guide Featuring ARV-110
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a Proteolysis Targeting Chimera (PROTAC), exemplified by the well-characterized Androgen Receptor (AR) degrader, ARV-110 (Bavdegalutamide), against alternative therapeutic strategies. We present supporting experimental data and detailed methodologies to facilitate the validation of the mechanism of action for similar E3 ligase ligand-linker conjugates.
The PROTAC Mechanism of Action: A Ternary Complex-driven Degradation
PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs orchestrate its complete removal. This is achieved by hijacking the cell's own ubiquitin-proteasome system.[1][2]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker connecting these two ligands.
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome. The PROTAC is then released to initiate another cycle of degradation, acting as a catalyst.[1][2]
Case Study: ARV-110 (Bavdegalutamide) - An Androgen Receptor Degrader
ARV-110 is a first-in-class, orally bioavailable PROTAC designed to selectively target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][3] It exemplifies the therapeutic potential of this modality, particularly in overcoming resistance to standard-of-care AR inhibitors like enzalutamide.[1][2] ARV-110 utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to mediate AR degradation.[1][4]
Quantitative Performance Data
The efficacy of ARV-110 has been demonstrated through extensive preclinical in vitro and in vivo studies.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ARV-110
| Cell Line | Target Protein | DC50 (nM) | Dmax | IC50 (nM) | Comparison (Enzalutamide IC50, nM) |
| LNCaP | Wild-Type AR | ~1 | >90% | Potent | 50-100x less potent |
| VCaP | Wild-Type AR | ~1 | >90% | Potent | 50-100x less potent |
| T-Rex-293 (AR mutants) | Mutant AR | Similar to WT | >90% | N/A | Resistance observed |
| MDA PCa 2B (AR mutants) | Mutant AR | Similar to WT | >90% | N/A | Resistance observed |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. N/A: Not applicable.
Table 2: In Vivo Tumor Growth Inhibition of ARV-110 in Xenograft Models
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | AR Degradation (%) |
| VCaP Xenograft | ARV-110 (oral) | 0.3 | 69 | 70 |
| 1 | 101 | 87 | ||
| 3 | 109 | 90 | ||
| Enzalutamide | N/A | 79 | N/A | |
| Enzalutamide-Resistant VCaP | ARV-110 (oral) | 10 | 70 | >90% |
| Enzalutamide | N/A | No effect | N/A |
Data compiled from preclinical studies.[2][3]
Experimental Protocols for Validating Mechanism of Action
A rigorous validation process is crucial to confirm the on-target activity of a PROTAC. The following are key experimental protocols.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., VCaP prostate cancer cells for ARV-110) and treat with a range of PROTAC concentrations for a specified duration (e.g., 4-24 hours).[3] Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-AR). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometry analysis to quantify the target protein band intensity relative to the loading control.
Ubiquitin-Proteasome System Dependency Assay
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
Methodology:
-
Co-treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Western Blot Analysis: Perform Western blotting for the target protein as described above.
-
Analysis: A rescue of the target protein from degradation in the presence of the proteasome inhibitor confirms the involvement of the ubiquitin-proteasome system.
E3 Ligase Dependency Assay (CRISPR/Cas9 Knockout)
Objective: To verify that the PROTAC's activity is mediated by the intended E3 ligase.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the E3 ligase recruited by the PROTAC (e.g., CRBN for ARV-110) in the target cell line.
-
PROTAC Treatment: Treat both wild-type and E3 ligase knockout cells with the PROTAC.
-
Western Blot Analysis: Assess the degradation of the target protein in both cell lines.
-
Analysis: Abrogation of PROTAC-induced degradation in the knockout cells confirms the dependency on the specific E3 ligase.
Comparison with Alternatives
ARV-110 demonstrates significant advantages over traditional AR inhibitors like enzalutamide.
-
Overcoming Resistance: ARV-110 effectively degrades clinically relevant AR mutants that confer resistance to enzalutamide.[2][3]
-
Enhanced Efficacy: In preclinical models, ARV-110 shows greater tumor growth inhibition compared to enzalutamide.[3][4]
-
Novel Mechanism: By inducing degradation rather than inhibition, ARV-110 can eliminate both the signaling and non-signaling functions of the AR protein.[1]
Logical Framework for Validating E3 Ligase Dependency
The core logic for validating the specific E3 ligase involvement is a cornerstone of PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 4. urotoday.com [urotoday.com]
A Comparative Guide to the Efficacy and Selectivity of Cereblon-Recruiting Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and selectivity of representative Proteolysis Targeting Chimeras (PROTACs) that utilize the E3 ligase Cereblon (CRBN). While direct experimental data for "E3 ligase Ligand-Linker Conjugate 37" is not available, as it is an intermediate for PROTAC synthesis, this document will explore the performance of fully-formed PROTACs that incorporate similar thalidomide-based moieties for CRBN recruitment.
The selection of an E3 ligase and the specific ligand-linker conjugate is a critical determinant of a PROTAC's potency, selectivity, and overall therapeutic potential. This guide will compare CRBN-based degraders against those recruiting the von Hippel-Lindau (VHL) E3 ligase, providing a broader context for understanding their relative performance in different cellular settings.
Understanding E3 Ligase Ligand-Linker Conjugates
"this compound" is a building block used in the synthesis of PROTACs. It consists of a thalidomide (B1683933) derivative, which serves as a ligand for the CRBN E3 ubiquitin ligase, attached to a chemical linker.[1] In PROTAC design, this conjugate is then coupled to a separate ligand that binds to a specific protein of interest (POI), creating a heterobifunctional molecule that can induce the degradation of the target protein.
Comparative Performance of Cereblon-Based PROTACs
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the performance of several CRBN-based PROTACs targeting different proteins in various cancer cell lines.
Table 1: Efficacy of a Pomalidomide-Based HDAC8 PROTAC (ZQ-23)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| Jurkat | HDAC8 | 147 | 93 | 10 |
Data compiled from a study on a novel HDAC8 degrader.[2]
Table 2: Efficacy of a Pomalidomide-Based ALK PROTAC (TL13-12)
| Cell Line | Target Protein | DC50 (nM) |
| H3122 (NSCLC) | ALK | 10 |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | ALK | 40 |
Data from a study on ALK degraders for non-small-cell lung cancer and anaplastic large cell lymphoma.[3]
Table 3: Efficacy of a Pomalidomide-Based CDK9 PROTAC (B03)
| Cell Line | Target Protein | DC50 (nM) |
| MV4-11 (Leukemia) | CDK9 | 7.62 |
This study highlights the high degradation efficiency of a CDK9-targeting PROTAC.[3]
Comparison with VHL-Based PROTACs
To provide a broader perspective, the performance of CRBN-based PROTACs can be compared to those that recruit the VHL E3 ligase. The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency and selectivity profile.
Table 4: Comparative Efficacy of a VHL-Based p38α PROTAC (NR-11c)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MDA-MB-231 (Breast Cancer) | p38α | ~10 | >90 |
| T47D (Breast Cancer) | p38α | ~30 | >90 |
This VHL-based PROTAC demonstrates high potency and efficacy for its target.[4]
Table 5: Comparative Efficacy of a VHL-based PI3K/mTOR dual-targeting PROTAC (GP262)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MDA-MB-231 (Breast Cancer) | p110α (PI3K) | 227.4 | 71.3 |
| MDA-MB-231 (Breast Cancer) | p110γ (PI3K) | 42.23 | 88.6 |
| MDA-MB-231 (Breast Cancer) | mTOR | 45.4 | 74.9 |
This study showcases a PROTAC capable of degrading multiple targets within a key signaling pathway.[5]
Selectivity of Cereblon-Based PROTACs
Selectivity is a crucial attribute of a PROTAC, ensuring that only the intended target protein is degraded, thereby minimizing off-target effects.
-
HDAC8 PROTAC (ZQ-23): This degrader exhibited high selectivity for HDAC8, with no degradation of HDAC1 and HDAC3 observed.[2]
-
CDK9 PROTAC (B03): In MV4-11 cells, B03 selectively degraded CDK9 without affecting other cyclin-dependent kinases such as CDK1, CDK2, CDK6, and CDK7.[3]
-
p38α PROTAC (NR-11c): Interestingly, the VHL-based p38α PROTAC NR-11c was found to be specific for p38α and did not degrade the closely related p38β, whereas a previously developed CRBN-based PROTAC degraded both isoforms.[4] This highlights how the choice of E3 ligase can fine-tune the selectivity profile of a PROTAC.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy and selectivity of PROTACs.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Visualizing the PROTAC Mechanism and Workflow
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for evaluating PROTAC efficacy and selectivity.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of E3 Ligase Ligand-Linker Conjugate 37
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. E3 ligase Ligand-Linker Conjugate 37, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires stringent disposal protocols due to its potential biological activity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a thalidomide-based derivative used in targeted protein degradation, all materials contaminated with this compound must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or associated materials be disposed of in regular trash or down the drain.[2][3] The primary and mandatory method of disposal is incineration by a licensed hazardous waste management facility.[2][4]
Quantitative Data for Disposal Planning
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table outlines key disposal parameters based on guidelines for analogous PROTACs and thalidomide (B1683933) derivatives. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific regulations.[1][2]
| Parameter | Guideline | Rationale for Disposal |
| Waste Classification | Hazardous Chemical Waste; Potential Cytotoxic/Teratogenic | Based on the thalidomide component, the compound should be handled as potentially teratogenic.[1][5] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the potent molecule.[4] |
| Personal Protective Equipment (PPE) | Double Nitrile Gloves, Safety Goggles, Lab Coat | To prevent dermal and ocular exposure.[5] |
| Waste Segregation | Dedicated, clearly labeled hazardous waste containers | Prevents cross-contamination and ensures proper handling by waste management personnel.[2][6] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand) | Avoids dispersal of the solid compound.[4][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins with preparation and ends with compliant removal by a certified service.
Personal Protective Equipment (PPE) and Handling
Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Gloves: Chemical-resistant nitrile gloves should be worn, with a double-gloving technique recommended.[5]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[5]
-
Lab Coat: A buttoned lab coat must be worn to protect from spills.
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[5]
Waste Segregation at the Point of Generation
Proper segregation is critical to a compliant waste management program.[2]
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weighing papers, pipette tips, contaminated gloves, and bench paper, must be collected in a dedicated, clearly labeled solid hazardous waste container.[5][6]
-
Liquid Waste: Any unused solutions or experimental media containing the compound should be collected in a separate, leak-proof, and clearly labeled liquid hazardous waste container.[2][5] Do not mix this waste stream with other solvents unless explicitly permitted by your institution's EHS department.[1]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.[5]
Container Management and Labeling
Waste containers must be managed to ensure safety and compliance.
-
Container Type: Use containers that are compatible with the chemical waste and can be securely sealed.[3][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date of accumulation.[8][9]
-
Storage: Keep waste containers sealed when not in use and store them in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[1][4]
Decontamination Procedures
All non-disposable labware and work surfaces must be thoroughly decontaminated after use.
-
Initial Rinse: Glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual compound. This rinsate must be collected as hazardous liquid waste.[6]
-
Cleaning: Following the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Surface Decontamination: Wipe down all work surfaces, such as the fume hood and balance, with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.[4]
Final Disposal
The final step is the removal of the hazardous waste by a certified service.
-
Scheduling Pickup: Contact your institution's EHS department to arrange for the pickup of the hazardous waste containers.[6]
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and date of disposal, as this is a requirement for regulatory compliance.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling E3 Ligase Ligand-Linker Conjugate 37
Essential safety protocols and operational plans are critical for the protection of laboratory personnel working with potent, biologically active molecules such as E3 ligase Ligand-Linker Conjugate 37. This guide provides detailed procedures for personal protective equipment (PPE), handling, and disposal to ensure a safe and efficient research environment. This compound is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[1][2][3] Due to its biological activity, this compound requires careful handling to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards necessitates the use of specific PPE to create a barrier between the researcher and the chemical.[4][5] The following table outlines the minimum PPE requirements for handling this compound. For tasks with a higher risk of splash or aerosol generation, additional protective measures are mandatory.
| PPE Category | Minimum Requirement | Enhanced Protection (for splash or aerosol risk) |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Silver Shield®/4H® gloves as an inner layer |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Body Protection | A buttoned lab coat | A disposable, solid-front gown over the lab coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area or chemical fume hood | A NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) may be necessary based on a formal risk assessment |
| Footwear | Closed-toe shoes | N/A |
Note: Always inspect PPE for integrity before use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing before donning new gloves.[6]
Operational Plan: From Receipt to Use
A structured workflow is essential to maintain safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.
Caption: Workflow for handling this compound.
Step-by-Step Procedures:
-
Receiving and Inspection: Upon arrival, visually inspect the package for any signs of damage or leakage. If the integrity of the package is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the compound in a clearly labeled, designated area, away from incompatible materials. The storage temperature should be in accordance with the manufacturer's recommendations.
-
Preparation for Use: Before handling the compound, ensure you are wearing the minimum required PPE. All manipulations, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Experimental Procedures: When using the compound in experiments, maintain good laboratory practices. Avoid skin contact and the generation of aerosols.
-
Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
Disposal Plan: Managing Contaminated Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials that come into contact with this compound must be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and vials. Collect this waste in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leakage.
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office.[7] Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[8][9]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling of this compound, fostering a culture of safety and scientific excellence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 ligase Ligand-Linker Conjugates 37 [myskinrecipes.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. Safe Chemical Waste Disposal [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
